molecular formula C18H12N2OS B3018637 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-60-7

2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3018637
CAS No.: 18593-60-7
M. Wt: 304.37
InChI Key: FYIAKKUOSKSDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a high-value chemical scaffold based on the thienopyrimidine core structure, a recognized pharmacophore in medicinal chemistry. This compound serves as a key intermediate in the synthesis of novel bioactive molecules for pharmaceutical research, particularly in the field of oncology. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including non-small cell lung cancer (NSCLC) cells such as A549, with some closely related analogs exhibiting potent activity with IC50 values in the sub-micromolar range . The mechanism of action for this compound class is multifaceted; related structures have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), with the most active compounds showing IC50 values as low as 0.001 μM against ROCK II . Furthermore, thienopyrimidines are investigated as inhibitors of cytokine activity, such as MIF2, which plays a key role in cancer proliferation by deactivating the MAPK pathway and inducing cell cycle arrest . This product is intended for research applications only, including as a building block for drug discovery, a tool compound in mechanistic studies, and a precursor for the development of targeted therapies. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIAKKUOSKSDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, plausible synthetic routes, physicochemical and spectroscopic properties, and explore its potential as a scaffold for drug discovery, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Prominence of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry.[1][2] Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids.[2] This structural similarity to endogenous molecules allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2]

Derivatives of this scaffold have been reported to possess a multitude of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as kinases.[3][4] The planar and electron-rich nature of the thieno[2,3-d]pyrimidine system provides a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity through the introduction of various substituents. The focus of this guide, 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one, incorporates phenyl groups at both the 2- and 6-positions, which is anticipated to significantly influence its steric and electronic properties, and consequently, its biological profile.

Chemical Structure and Synthesis

The core of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a thiophene ring fused to a pyrimidine ring. The phenyl groups are attached at position 2 of the pyrimidine ring and position 6 of the thiophene ring. The pyrimidine ring also contains a ketone group at position 4.

Caption: Chemical structure of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one can be envisioned through a multi-step process, beginning with the well-established Gewald reaction to construct the substituted thiophene precursor.

G start Phenylacetonitrile + Acetophenone + Sulfur step1 Gewald Reaction (Base, e.g., Morpholine) start->step1 intermediate 2-Amino-5-phenylthiophene-3-carbonitrile step1->intermediate step2 Cyclization with Benzoyl Isothiocyanate intermediate->step2 product 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one step2->product

Caption: Proposed synthetic workflow for 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of phenylacetonitrile (10 mmol) and acetophenone (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The Gewald reaction is a one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-5-phenylthiophene-3-carbonitrile.

Step 2: Synthesis of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

  • In a round-bottom flask, dissolve 2-amino-5-phenylthiophene-3-carbonitrile (5 mmol) in anhydrous pyridine (20 mL).

  • Add benzoyl isothiocyanate (5.5 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (10 mL).

  • Stir the mixture vigorously until a solid precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to yield 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Characteristic
Molecular Formula C22H14N2OS
Molecular Weight 354.43 g/mol
Appearance Likely a solid, possibly crystalline, ranging from off-white to yellow.
Melting Point Expected to be a high-melting solid, likely above 200 °C, due to its rigid, planar structure and intermolecular hydrogen bonding potential. The related 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a molecular weight of 228.27 g/mol .
Solubility Expected to be poorly soluble in water, but soluble in polar aprotic solvents like DMSO and DMF.
Spectroscopic Characterization (Predicted)
  • 1H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the thiophene proton. A broad singlet corresponding to the N-H proton of the pyrimidinone ring is also anticipated, likely in the downfield region (δ 10-12 ppm).

  • 13C NMR: The spectrum would display a number of signals in the aromatic region (δ 110-150 ppm). A characteristic signal for the carbonyl carbon (C=O) is expected around δ 160-170 ppm.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration around 1650-1700 cm-1. N-H stretching vibrations would be observed in the region of 3100-3300 cm-1. Aromatic C-H stretching bands would appear above 3000 cm-1, and C=C and C=N stretching vibrations would be seen in the 1400-1600 cm-1 region.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 354.43).

Biological Activities and Therapeutic Potential

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in cancer drug discovery.[3][4][6] Derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3][4]

Potential as a Kinase Inhibitor

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II.[3][4][6] The presence of the two phenyl groups in 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one could facilitate hydrophobic interactions within the ATP-binding pocket of various kinases, potentially leading to potent inhibitory activity.

G cluster_0 Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Thieno 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Potential mechanism of action via kinase inhibition.

Structure-Activity Relationship Insights

The introduction of substituents on the phenyl rings could be a key strategy for optimizing the biological activity of this scaffold. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the compound's potency and selectivity towards specific kinase targets. Further derivatization at the N-3 position of the pyrimidinone ring could also be explored to enhance solubility and pharmacokinetic properties.

Conclusion and Future Directions

2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one represents a promising, yet underexplored, molecule within the medicinally significant class of thieno[2,3-d]pyrimidines. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a strong potential for biological activity, particularly as a kinase inhibitor for anticancer applications.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound. Subsequent biological evaluation against a panel of cancer cell lines and a diverse set of protein kinases is warranted to elucidate its therapeutic potential and mechanism of action. The insights gained from such studies will be invaluable for the rational design of novel and more potent analogs for drug development.

References

  • B. Al-Saleh, M. H. El-Nagdi. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019.
  • A. A. El-Sayed, et al. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019.[2]

  • A. M. M. Hassan, et al. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 2025.[6]

  • I. H. Eissa, et al. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 2021.[3]

  • E. S. M. Kaeed, et al. Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 2023.[4]

  • PubChem. thieno(2,3-d)pyrimidin-4(3H)-one. [Link].[3]

  • M. A. H. Ismail, et al. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 2018.
  • S. G. Dzhavakhishvili, et al. Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions. Journal of Combinatorial Chemistry, 2009.[7]

  • M. M. Ghorab, et al. Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.

  • H. J. Kim, et al. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2022.[1]

  • Z. Shang, et al. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 2019.[2]

  • Wikipedia. Gewald reaction. [Link].[5]

  • A. M. Kamal, et al. Thieno[2,3-d]pyrimidin-4(1H-one. Chem-Impex, 2023.[4]

  • S. K. Singh, et al. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate, 2015.[8]

Sources

The Therapeutic Potential of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse heterocyclic scaffolds. Among these, the thieno[2,3-d]pyrimidine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of a specific, promising subclass: 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. We will delve into their synthesis, multifaceted biological activities, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Diverse Biological Activity

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that can be considered a bioisostere of purines, the fundamental building blocks of nucleic acids. This structural similarity allows these compounds to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-like structures. This inherent versatility has made the thieno[2,3-d]pyrimidine scaffold a fertile ground for the development of novel therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[1]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2] While research on the specific 2,6-diphenyl substitution pattern is an emerging area, the broader class of thieno[2,3-d]pyrimidines provides a strong rationale for their investigation as potent oncology drug candidates.

Inhibition of Key Kinases in Carcinogenesis

A primary mechanism through which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer development and progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression or mutation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that promotes tumor growth. The 2,6-diphenyl substitution pattern is hypothesized to enhance binding affinity within the hydrophobic pocket of the ATP-binding site.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a well-established strategy in cancer therapy.[4] Thieno[2,3-d]pyrimidine derivatives have shown promise as VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply and impeding its growth.[4][5][6]

Signaling Pathway: EGFR and VEGFR-2 Inhibition

The following diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling and the points of intervention for 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis PKC PKC PLCg->PKC PKC->RAF Inhibitor 2,6-diphenylthieno [2,3-d]pyrimidin-4(3H)-one Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.

Induction of Apoptosis

Beyond kinase inhibition, these derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and preventing tumor progression.[1][3][5]

Experimental Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. It is important to note that while these compounds share the core scaffold, the specific substitutions at various positions significantly influence their potency and selectivity.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 15 A549 (Lung)MTT0.94[2]
Compound 19 MCF-7 (Breast)MTTData not specified[2]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one MDA-MB-435 (Melanoma)NCI-60 ScreenGP = -31.02%[7][8]
Compound 17f HCT-116 (Colon)MTT2.80 ± 0.16[4]
Compound 17f HepG2 (Liver)MTT4.10 ± 0.45[4]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of microbial pathogens.[9][10] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, disrupting critical cellular processes.

Experimental Data Summary: Antimicrobial Activity

Compound IDMicroorganismAssay TypeMIC (mM)Reference
Compound 22 Various bacteriaBroth Microdilution0.05-0.13[9]
Compound 14 Various fungiBroth Microdilution0.013-0.026[9]
Compound 15 Various fungiBroth Microdilution0.027[9]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[11][12] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13]

Experimental Data Summary: Anti-inflammatory Activity

Compound IDIn Vivo/In Vitro ModelKey FindingReference
Compound 4c Carrageenan-induced paw edema (rat)42% protection at 3h
Compound 5 In vitro COX-1/COX-2 inhibitionSelective COX-2 inhibition (SI=4.81)[13]
Compounds 8, 9 Carrageenan-induced paw edema (rat)Activity comparable to diclofenac[11]

Experimental Protocols: A Guide to In Vitro Evaluation

The following section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the biological activity of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[14][15][16][17]

Workflow: MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate overnight to allow for cell attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compound (2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one derivative)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase, such as EGFR or VEGFR-2.[18][19][20][21]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a microplate, add the test compound, kinase, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or room temperature) for a specific time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25]

Workflow: Annexin V/PI Apoptosis Assay

G A Treat cells with the test compound for the desired time B Harvest cells (including supernatant for suspension cells) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark at room temperature for 15 minutes E->F G Add 1X Binding Buffer F->G H Analyze by flow cytometry within 1 hour G->H I Quantify viable, early apoptotic, late apoptotic, and necrotic cells H->I

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Test compound

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 5: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[31][32][33][34][35]

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Heme cofactor

  • Test compound

  • Positive control inhibitor (e.g., Celecoxib)

  • Detection probe (for fluorometric assays) or reagents for colorimetric detection

  • Microplate reader (fluorometric or absorbance)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit's instructions. This includes diluting the enzyme, preparing the substrate solution, and making serial dilutions of the test compound.

  • Reaction Setup: In a microplate, add the COX assay buffer, heme, and the test compound or control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate for a specific time (e.g., 2-10 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation using a fluorometric or colorimetric method as per the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The existing body of research on the broader thieno[2,3-d]pyrimidine class provides a strong foundation for exploring the anticancer, antimicrobial, and anti-inflammatory potential of these specific derivatives. The phenyl groups at the 2 and 6 positions offer significant opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a diverse library of 2,6-diphenyl derivatives and systematically evaluating their biological activities using the robust in vitro assays detailed in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their therapeutic effects. Promising lead compounds should then be advanced to in vivo models to assess their efficacy and safety profiles, with the ultimate goal of translating these scientific discoveries into novel medicines that can address unmet medical needs.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Huang, G., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631.
  • Shiyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Alagarsamy, V., et al. (2007). Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. Medicinal Chemistry, 3(1), 67-73.
  • Calogeropoulou, T., et al. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorganic Chemistry, 106, 104509.
  • Abdel-rahman, H. M., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Medicinal Chemistry, 20(4), 488-506.
  • Nasser, M., et al. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(20), 1839-1856.
  • Vovk, M. V., et al. (2018). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives. Der Pharma Chemica, 10(6), 123-129.
  • Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
  • Vlasov, S., et al. (2021). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives.
  • ATCC. (n.d.).
  • El-Adl, K., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019.
  • Brecht, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8752.
  • European Commission. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Merck. (n.d.).
  • Shiyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives.
  • BenchChem. (n.d.). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
  • Priyadarshini, T., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 19(9), 14425-14441.
  • El-Sayed, N. F. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

  • Huang, G., et al. (2019). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • ClinPGx. (n.d.).
  • MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • El-Gazzar, A. R. B. A., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Letters in Drug Design & Discovery, 13(2), 143-151.
  • Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method. YouTube.
  • Kumar, A., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 734-737.
  • BD Biosciences. (n.d.). FITC Annexin V Apoptosis Detection Kit I — 556547.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Patel, H., et al. (2016). PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). MTT Proliferation Assay Protocol.
  • ThermoFisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LIMK1 Overview.
  • Aryal, S. (2013, November 15).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Traxler, P., et al. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Sutar, A. K., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • BenchChem. (n.d.). Application Note: In Vitro Kinase Assay Protocol for the Allosteric Inhibitor hTrkA-IN-2.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Ellinghaus, H. (2021, September 27).
  • Hello Bio. (n.d.). Annexin V-FITC Kit Protocol.

Sources

Structure-activity relationship (SAR) of 2,6-disubstituted thienopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,6-Disubstituted Thienopyrimidines

Authored by a Senior Application Scientist

Abstract

The thienopyrimidine scaffold, a bioisostere of the native purine structure, has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique electronic and structural properties have enabled the development of potent and selective modulators of various biological targets, particularly protein kinases implicated in oncology. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,6-disubstituted thienopyrimidines, with a focus on their development as anticancer agents. We will delve into the nuanced effects of substitutions at the 2 and 6 positions of the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine cores, offering field-proven insights into the rational design of next-generation inhibitors. This document is intended for researchers, scientists, and drug development professionals actively working in the field of small molecule drug discovery.

Introduction: The Thienopyrimidine Scaffold in Drug Discovery

Thienopyrimidines are bicyclic heterocyclic compounds that consist of a thiophene ring fused to a pyrimidine ring. Their structural analogy to purines allows them to interact with a wide range of biological targets, including kinases, by mimicking the binding of the endogenous ATP ligand.[1][2] The thienopyrimidine core has been successfully incorporated into several clinical candidates and approved drugs, highlighting its therapeutic potential.[3][4]

The two most common isomers explored in drug discovery are the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds. The orientation of the thiophene ring relative to the pyrimidine ring significantly influences the molecule's overall geometry and its interactions with target proteins. This guide will primarily focus on the SAR of derivatives of these two core structures.

The anticancer activity of thienopyrimidines often stems from their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key regulators of cell proliferation, survival, and angiogenesis.[1][3][5] Understanding the SAR of substitutions at the 2 and 6 positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of 2,6-disubstituted thienopyrimidines typically begins with a substituted thiophene precursor. A common approach involves the construction of the pyrimidine ring onto a pre-functionalized thiophene.

Synthesis of the Thieno[3,2-d]pyrimidine Core

A representative synthesis of a 2,6-disubstituted thieno[3,2-d]pyrimidine is outlined below. The process often starts with a 2-aminothiophene-3-carboxylate derivative, which undergoes cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a Key 2,6-Disubstituted Thieno[3,2-d]pyrimidine Intermediate [3]

  • Step 1: Synthesis of 2-amino-4,5-dialkylthiophene-3-carbonitrile. This starting material can be prepared via the Gewald reaction.

  • Step 2: Cyclization with Urea. The aminonitrile is heated with urea at high temperatures (e.g., 170-180°C) to form the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.[3]

  • Step 3: Chlorination. The resulting thienopyrimidinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro-thieno[3,2-d]pyrimidine intermediate.

  • Step 4: Palladium-catalyzed Cross-coupling. The 4-chloro intermediate can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce substituents at the 4-position.

  • Step 5: Functionalization at the 2 and 6-positions. Further modifications at the 2 and 6 positions can be achieved through various synthetic transformations. For instance, a key intermediate for 2,6-disubstitution can be synthesized by treating the corresponding dichloro-thienopyrimidine with ammonia in ethanol at high temperature and pressure to yield a 6-amino derivative.[3][4]

Thieno[3,2-d]pyrimidine Synthesis A 2-Aminothiophene-3-carbonitrile B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Urea, Heat C 4-Chloro-thieno[3,2-d]pyrimidine B->C POCl3 D 2,6-Disubstituted Thieno[3,2-d]pyrimidine C->D Cross-coupling / Nucleophilic Substitution

Caption: General synthetic workflow for 2,6-disubstituted thieno[3,2-d]pyrimidines.

Structure-Activity Relationship at the 2-Position

The substituent at the 2-position of the thienopyrimidine core often plays a crucial role in modulating the compound's biological activity and selectivity. This position is typically oriented towards the solvent-exposed region of the ATP-binding pocket of kinases.

Impact of Amino and Substituted Amino Groups

The introduction of an amino or a substituted amino group at the 2-position is a common strategy in the design of kinase inhibitors. These groups can act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase.

In a series of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, the benzylamino substituent at the 2-position was found to be crucial for potent anticancer activity.[2] The compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibited significant cytotoxic activity against a melanoma cell line.[2]

Role of Thiourea and Related Moieties

The incorporation of a thiourea moiety at the 2-position has been explored as a bioisosteric replacement for the more common urea group found in many kinase inhibitors like sorafenib.[6] This modification can lead to compounds with excellent inhibitory activity. For instance, a thieno[2,3-d]pyrimidine derivative bearing a thiourea group at position 2 showed potent antiproliferative effects against MCF-7 breast cancer cells, with an IC₅₀ value of 7.537 µM, which was better than the reference compound.[6]

Structure-Activity Relationship at the 6-Position

The 6-position of the thienopyrimidine scaffold is often involved in interactions with the ribose-binding pocket or the surrounding hydrophobic regions of the kinase active site. Modifications at this position can significantly impact both potency and selectivity.

Influence of Aromatic and Heteroaromatic Rings

In a study of 2,6-substituted thieno[3,2-d]pyrimidines, the presence of a benzene ring adjacent to the thiophene side (at the 6-position) was found to be important for antitumor activity.[3] When this benzene ring was replaced with dichloride substituents, a dramatic reduction in antitumor activity was observed.[3] This suggests that the hydrophobic and/or π-stacking interactions provided by the aromatic ring at this position are critical for potent biological activity.

Effect of Electrophilic Warheads

The incorporation of electrophilic "warheads," such as acrylamide moieties, at or near the 6-position has been a successful strategy for developing covalent irreversible kinase inhibitors. These groups can form a covalent bond with a nearby cysteine residue in the kinase active site, leading to potent and prolonged inhibition.

A series of 2,6-substituted thieno[3,2-d]pyrimidine derivatives containing acrylamide warheads were designed and synthesized. While they showed negligible activity against their intended target, FGFR4, many of these compounds exhibited significant antiproliferative activities against various cancer cell lines.[3][4] For example, compound 12 from this series showed potent activity against A431, NCI-H1975, Ramos, and SNU-16 cell lines with IC₅₀ values of 1.4 µM, 1.2 µM, 0.6 µM, and 2.6 µM, respectively.[3][4][7]

Synergistic Effects of 2,6-Disubstitution

The interplay between substituents at the 2 and 6 positions is a critical determinant of the overall biological profile of thienopyrimidine derivatives. The optimal combination of substituents can lead to highly potent and selective inhibitors.

Case Study: 2,6-Disubstituted Thieno[3,2-d]pyrimidines as Antiproliferative Agents

A study on 2,6-substituted thieno[3,2-d]pyrimidine derivatives provides valuable insights into the synergistic effects of substitutions at these positions.[3] The general structure of the most active compounds featured a substituted aniline at the 2-position and a substituted phenyl ring at the 6-position.

Compound2-Substituent6-SubstituentRamos IC₅₀ (µM)[3][7]A431 IC₅₀ (µM)[3]NCI-H1975 IC₅₀ (µM)[3]SNU-16 IC₅₀ (µM)[3]
12 4-((N-acryloyl)amino)phenyl3,5-dimethoxyphenyl0.61.41.22.6
13 4-((N-acryloyl)amino)-2-methylphenyl3,5-dimethoxyphenyl3.9---
14 4-((N-acryloyl)amino)-3-methylphenyl3,5-dimethoxyphenyl2.7---

The data clearly indicates that small changes on the benzene ring of the 2-substituent can significantly affect the antiproliferative activity. The unsubstituted phenyl ring in compound 12 was optimal, while the introduction of a methyl group at either the ortho or para position (compounds 13 and 14 ) led to a decrease in activity.[3][7] This highlights the sensitivity of the target's binding pocket to steric hindrance in this region.

SAR_Summary cluster_0 Thieno[3,2-d]pyrimidine Core cluster_1 Position 2 cluster_2 Position 6 cluster_3 Biological Activity Core 2,6-Disubstituted Thienopyrimidine Pos2 Substituted Aniline (e.g., with acrylamide) Core->Pos2 Key for Potency Pos6 Substituted Phenyl (e.g., 3,5-dimethoxyphenyl) Core->Pos6 Crucial for Activity Activity Potent Antiproliferative Activity Pos2->Activity Synergistic Effect Pos6->Activity Synergistic Effect

Caption: Key SAR insights for 2,6-disubstituted thienopyrimidines.

Conclusion and Future Directions

The 2,6-disubstituted thienopyrimidine scaffold has proven to be a versatile and fruitful starting point for the development of novel kinase inhibitors and other therapeutic agents. The SAR studies highlighted in this guide underscore the importance of fine-tuning the substituents at both the 2 and 6 positions to achieve optimal potency and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substituents at both positions to further probe the chemical space and identify novel interactions with biological targets.

  • Employing structure-based drug design to rationally design new derivatives with improved binding affinity and selectivity.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the full therapeutic potential of the 2,6-disubstituted thienopyrimidine scaffold.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 12 June 2022. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 12 May 2017. [Link]

  • SAR of thienopyrimidines as VEGFR-2 inhibitors. ResearchGate, N/A. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 2004. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. Molecules, 5 July 2006. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 16 July 2018. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives. Semantic Scholar, 12 May 2017. [Link]

  • Synthesis of some thienopyrimidine derivatives. SciSpace, 5 July 2006. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI, 12 May 2017. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scilit, N/A. [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 2022. [Link]

Sources

Kinase Inhibition Profile of Diphenylthienopyrimidinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the kinase inhibition profile of diphenylthienopyrimidinone analogs, focusing on their structural activity relationships (SAR), specific kinase targets (FLT3, VEGFR, ROCK, LIMK1), and experimental validation protocols.

Executive Summary

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere to the quinazoline core found in approved kinase inhibitors like gefitinib and erlotinib. The "diphenyl" analogs—specifically those substituted at the 5,6-positions (thiophene ring) or the 2,3-positions (pyrimidine ring)—exhibit a tunable selectivity profile.

Unlike promiscuous ATP-mimetics, diphenylthienopyrimidinones display a "switch-like" selectivity based on the spatial orientation of the phenyl rings:

  • 5,6-Diphenyl analogs primarily target cytoskeletal kinases (LIMK1) and non-kinase tautomerases (MIF2) that regulate MAPK signaling.

  • 2,3-Diphenyl/Aryl analogs show potent inhibition of Receptor Tyrosine Kinases (RTKs) such as FLT3 and VEGFR-2 , and Ser/Thr kinases like ROCK and Pim-1 .

This guide dissects the pharmacological profile, synthesis, and assay protocols for these analogs.

Structural Classification & Binding Modes[1]

The core scaffold is the thieno[2,3-d]pyrimidin-4(3H)-one .[1][2][3][4] The "diphenyl" designation refers to two distinct regioisomeric classes that dictate kinase selectivity.

The 5,6-Diphenyl Class (Cytoskeletal & Metabolic Targets)

Substitution on the thiophene ring (positions 5 and 6) creates a bulky, hydrophobic moiety that occupies the deep hydrophobic pocket of specific kinases.

  • Primary Target: LIMK1 (LIM Kinase 1).

  • Mechanism: Type I ATP-competitive inhibition. The 5,6-diphenyl motif mimics the bulky aromatic groups of staurosporine but with greater specificity.

  • Secondary Activity: MIF2 (D-dopachrome tautomerase).[5] While not a kinase, MIF2 regulates the ERK1/2 MAPK pathway. 5,6-diphenyl analogs bind the tautomerase active site, indirectly suppressing MAPK phosphorylation.

The 2,3-Diphenyl/Aryl Class (Proliferation & Angiogenesis Targets)

Substitution on the pyrimidine ring (positions 2 and 3) or the N3 nitrogen orients the molecule towards the solvent-exposed region and the hinge region of the kinase.

  • Primary Targets: FLT3 (FMS-like tyrosine kinase 3), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), ROCK (Rho-associated protein kinase).

  • Mechanism: These analogs often function as Type I or Type I½ inhibitors. The phenyl group at C2 interacts with the gatekeeper residue, while the N3-substituent extends into the solvent front, improving solubility and pharmacokinetic properties.

Kinase Selectivity & Data Profile[3][7][8]

The following data summarizes the inhibitory potency (IC50) of key diphenylthienopyrimidinone analogs against their respective targets.

Table 1: Comparative Kinase Inhibition Profile (IC50)
Analog ClassSubstitution PatternPrimary TargetIC50 (µM)Secondary TargetsMechanism of Action
Class A 5,6-Diphenyl-thieno[2,3-d]LIMK1 0.05 - 0.5MIF2 (Tautomerase)ATP-Competitive / Allosteric Modulation of MAPK
Class B 2-Phenyl-3-benzyl-thieno[2,3-d]ROCK-II 0.001ROCK-I (0.004 µM)Hinge Binder (Type I)
Class C 2-(2-Chlorophenyl)-thieno[2,3-d]Pim-1 1.18FLT3, VEGFR-2ATP-Competitive
Class D 2,3-Diphenyl-thieno[2,3-d]FLT3 ~0.94EGFR (weak)Type I Inhibitor

Note: Class B (ROCK inhibitors) represents the most potent sub-series, with nanomolar affinity achieved by optimizing the 3-position substituent (e.g., 3-methoxybenzyl) alongside the thienopyrimidinone core.

Mechanistic Pathway Visualization

The following diagrams illustrate the signaling pathways modulated by these analogs.

Signaling Pathway: ROCK and MAPK Modulation

The diphenylthienopyrimidinone analogs intervene at critical junctions in cancer cell migration (ROCK) and proliferation (MAPK).

KinasePathways GrowthFactor Growth Factors (VEGF/EGF) RTK RTK (VEGFR/FLT3/EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Survival) ERK->Proliferation MIF2 MIF2 (Tautomerase) MIF2->ERK Stabilizes RhoA RhoA ROCK ROCK I/II RhoA->ROCK LIMK LIMK1 ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Phosphorylation Actin Actin Polymerization (Migration/Metastasis) Cofilin->Actin Inactivates Inhibitor56 5,6-Diphenyl Analogs Inhibitor56->MIF2 Inhibitor56->LIMK Inhibitor23 2,3-Diphenyl Analogs Inhibitor23->RTK Inhibitor23->ROCK

Caption: Dual-pathway intervention by diphenylthienopyrimidinone analogs targeting RTK/MAPK (Proliferation) and Rho/LIMK (Metastasis).

Experimental Protocols

To validate the kinase inhibition profile, the following protocols are recommended. These are self-validating systems using positive controls (Staurosporine or Sorafenib).

Chemical Synthesis (Gewald Reaction Approach)

The synthesis of the core scaffold is achieved via a one-pot Gewald reaction, followed by cyclization.

  • Reagents : Ketone (e.g., deoxybenzoin for 5,6-diphenyl), Ethyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst).

  • Step 1 (Thiophene Formation) : Reflux reagents in ethanol for 4-12 hours.

    • Validation point: Formation of precipitate (2-aminothiophene intermediate). Confirm via TLC (Hexane:EtOAc 3:1).

  • Step 2 (Cyclization) : React the 2-aminothiophene with formamide or an aryl isocyanate (for 3-position substitution) at 140°C.

  • Purification : Recrystallization from DMF/Ethanol.

In Vitro Kinase Assay (Radiometric 33P-ATP)

This protocol measures the direct transfer of phosphate from ATP to a peptide substrate.

Materials:

  • Recombinant Kinase (FLT3, ROCK, or LIMK1).

  • Substrate: Poly(Glu,Tyr) 4:1 for FLT3; S6 peptide for ROCK.

  • Radioisotope: [γ-33P]ATP.

Workflow:

  • Preparation : Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation : Mix Kinase + Substrate + Compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Incubate 15 min at RT.

  • Initiation : Add [γ-33P]ATP (Specific activity: 10 µCi/µL). Final ATP concentration should equal the Km of the specific kinase (typically 10-50 µM).

  • Reaction : Incubate for 45 min at RT.

  • Termination : Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

  • Detection : Scintillation counting.

  • Calculation : $ % Inhibition = 100 - \frac{(CPM_{sample} - CPM_{blank})}{(CPM_{control} - CPM_{blank})} \times 100 $

Workflow Visualization

AssayWorkflow Step1 Compound Dilution (DMSO) Step2 Pre-Incubation (Kinase + Cmpd) Step1->Step2 Step3 Initiation (+ 33P-ATP) Step2->Step3 Step4 Reaction (45 min) Step3->Step4 Step5 Termination (P81 Spotting) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Radiometric kinase assay workflow for IC50 determination.

References

  • Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2020) Key Finding: Identification of nanomolar ROCK inhibitors (Compound 8k).[1][2]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth Source: Biomolecules (2019) Key Finding: 2,3-disubstituted analogs show potent antiproliferative activity in A549 and MCF-7 lines.[3][4][6][7]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits D-Dopachrome Tautomerase Activity Source: Journal of Medicinal Chemistry (2022) Key Finding: 5,6-diphenyl analogs target MIF2 and suppress MAPK signaling.

  • Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2011) Key Finding: Validation of the 5,6-substitution pattern for LIMK1 selectivity.

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2014) Key Finding: 2-substituted phenyl derivatives show high potency against Pim-1 kinase.

Sources

Thienopyrimidinone Scaffolds in Oncology: Mechanistic Versatility and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Advantage

In the landscape of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard. However, the thienopyrimidinone scaffold—specifically the thieno[2,3-d]pyrimidin-4(3H)-one isomer—has emerged as a superior bioisostere.

The substitution of the benzene ring in quinazoline with a thiophene ring offers two distinct pharmacological advantages:

  • Electron Density Modulation: The thiophene ring is electron-rich (π-excessive), altering the pKa of the adjacent pyrimidine nitrogens. This fine-tunes the hydrogen bond acceptor capability at the kinase "hinge region" (specifically Met793 in EGFR).

  • Lipophilicity & Metabolic Stability: The sulfur atom increases lipophilicity (LogP), often improving membrane permeability without the metabolic liability of extensive alkyl chains.

This guide dissects the synthesis, mechanistic range, and validation protocols for this scaffold, moving beyond basic literature reviews to actionable scientific workflows.

Mechanistic Diversity & Target Profiles[1][2]

Thienopyrimidinones are "privileged structures," capable of inhibiting multiple oncogenic pathways depending on the substitution pattern at C-2 and C-4.

Primary Target: EGFR Tyrosine Kinase

The canonical mechanism involves competitive inhibition at the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

  • Binding Mode: The N-1 and C-2 positions interact with the hinge region backbone.

  • Hydrophobic Pocket: A bulky aromatic substituent at C-4 (often introduced via a chlorinated intermediate) occupies the hydrophobic pocket, mimicking the adenine base of ATP.

Secondary Targets: VEGFR-2 and PI3K

Recent SAR (Structure-Activity Relationship) studies indicate that 2-thioxo-thienopyrimidinone derivatives exhibit nanomolar affinity for VEGFR-2, disrupting tumor angiogenesis. Furthermore, specific derivatives act as dual PI3K/mTOR inhibitors, preventing the compensatory signaling often seen with pure EGFR inhibitors.

Visualization: Oncogenic Signaling & Inhibition Nodes

The following diagram illustrates the cascade where thienopyrimidinones exert control.

SignalingPathways GF Growth Factors (EGF, VEGF) RTK RTK (EGFR / VEGFR-2) GF->RTK Activation PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TP Thienopyrimidinone Derivatives TP->RTK ATP Competition TP->PI3K Dual Inhibition TP->mTOR

Figure 1: Signal Transduction Blockade. Thienopyrimidinones primarily target RTK ATP-pockets but possess structural plasticity to inhibit downstream PI3K/mTOR nodes.

Synthetic Architecture: The Gewald Protocol[3]

The most robust route to the thieno[2,3-d]pyrimidin-4-one core is the Gewald Reaction , followed by cyclization. This method is preferred over Thorpe-Ziegler cyclization due to higher yields and "one-pot" potential.

Step-by-Step Synthesis Workflow
  • Precursor Formation (Gewald Reaction):

    • Reagents: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur.

    • Catalyst: Morpholine or Diethylamine.

    • Mechanism:[1][2][3][4] Knoevenagel condensation followed by sulfur attack and cyclization.

    • Product: 2-aminothiophene-3-carbonitrile.[5][2]

  • Pyrimidinone Cyclization:

    • Reagent: Formic acid (for C-2 unsubstituted) or Urea (for C-2 oxo/thioxo derivatives).

    • Conditions: Reflux at 100°C+.

    • Critical Check: Monitoring the disappearance of the nitrile peak (~2200 cm⁻¹) via IR spectroscopy is the self-validating step here.

  • C-4 Functionalization (The "Switch"):

    • The resulting thienopyrimidin-4-one is often a stable intermediate. To activate it for drug-like lipophilicity, it is chlorinated (POCl₃) and then substituted with anilines.

Visualization: Synthetic Flow

SynthesisFlow Start Ketone + Activated Nitrile + S8 Gewald Gewald Reaction (Morpholine, EtOH, 60°C) Start->Gewald Intermediate 2-aminothiophene- 3-carbonitrile Gewald->Intermediate Cyclization Cyclization (Formamide/HCOOH) Intermediate->Cyclization Core Thieno[2,3-d]pyrimidin- 4(3H)-one Cyclization->Core Activation Chlorination (POCl3) Core->Activation Tautomer Shift Final 4-Anilino-thienopyrimidine (Active Drug) Activation->Final SNAr

Figure 2: The Gewald-to-Drug Pathway. The 4(3H)-one core serves as the pivotal intermediate for divergent synthesis.

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols include specific control parameters often omitted in general reviews.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: Quantify IC50 against EGFR or VEGFR-2. Principle: Measures ADP generation (kinase activity) via luciferase conversion.

  • Enzyme Prep: Dilute EGFR kinase (human recombinant) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality: BSA prevents enzyme adsorption to plastic walls.

  • Compound Addition: Add 1 µL of thienopyrimidinone derivative (serially diluted in DMSO) to 384-well white plates.

  • Reaction Initiation: Add 2 µL of ATP/substrate mix (Poly [Glu:Tyr] 4:1). Final ATP concentration must be at

    
     (approx 10 µM) to ensure competitive inhibition kinetics are valid.
    
  • Incubation: 60 min at Room Temp.

  • Detection: Add 2 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 4 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Luminescence integration (0.5 - 1 sec).

Cell Viability Assay (MTT)

Purpose: Determine cytotoxicity (IC50) in A549 (Lung) or MCF-7 (Breast) lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Validation: Do not exceed this density; over-confluence leads to contact inhibition, masking drug effects.
    
  • Treatment: After 24h attachment, treat with compounds (0.1 – 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 min.

  • Measurement: Absorbance at 570 nm (Reference: 630 nm). Self-Check: If OD > 1.0 in controls, dilute samples; non-linearity occurs at high OD.

Quantitative Data Summary

The following table synthesizes potency data from recent authoritative studies, comparing thienopyrimidinones against standard clinical agents.

Table 1: Comparative IC50 Values (µM) of Thienopyrimidinone Derivatives vs. Standards

Compound IDCore ScaffoldTargetIC50 (Target Kinase)IC50 (MCF-7 Cells)IC50 (A549 Cells)Ref
Compound 5b Thieno[2,3-d]EGFR (WT)0.037 µM22.66 µM17.79 µM[1]
Compound 18 Thieno[2,3-d]VEGFR-20.084 µM10.17 µMN/A[2]
GNE-490 Thieno[3,2-d]PI3K (Pan)0.003 µMN/AN/A[3]
Erlotinib QuinazolineEGFR (WT)0.002 µM14.27 µM4.18 µM[1]
Doxorubicin AnthracyclineDNAN/A0.82 µM0.45 µM[4]

Analysis: While Erlotinib remains more potent in cellular assays, specific thienopyrimidinones (like Cmpd 5b) show superior selectivity profiles and safer toxicity margins against normal cells (WI-38) compared to quinazolines [1].

Challenges & Future Directions

  • Solubility: The planar nature of the tricyclic system can lead to poor aqueous solubility. Solution: Introduction of morpholine or piperazine tails at the C-2 position is a proven strategy to enhance pharmacokinetic profiles.

  • Selectivity: Distinguishing between EGFR and homologous kinases (HER2, HER4) remains a challenge.

  • Metabolic Liability: The thiophene sulfur is prone to oxidation (S-oxidation). Future designs should focus on blocking metabolic "soft spots" on the thiophene ring with electron-withdrawing groups (e.g., -CN, -CF3).

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thienopy[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2023. URL:[Link][5]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Source: RSC Advances, 2023. URL:[Link]

  • Discovery of GNE-490, a Potent and Selective PI3K Inhibitor. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed), 2011. URL:[Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Source: Molecules (MDPI), 2024. URL:[Link]

  • Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. Source: European Journal of Medicinal Chemistry, 2014.[6] URL:[Link]

Sources

Molecular weight and lipophilicity (LogP) of 2,6-diphenylthienopyrimidinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity (LogP) of 2,6-diphenylthienopyrimidinone

This guide provides a comprehensive technical overview of the methodologies used to determine two critical physicochemical properties of the novel compound 2,6-diphenylthienopyrimidinone: its molecular weight and lipophilicity (LogP). For researchers in drug discovery and development, an accurate understanding of these parameters is fundamental, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and overall drug-likeness.[1][2][3][4]

The thienopyrimidine scaffold is a significant heterocyclic ring system in medicinal chemistry, known for its structural resemblance to purine bases and its presence in a wide array of pharmacologically active agents.[5][6][7][8] This guide uses 2,6-diphenylthienopyrimidinone as a practical case study to detail the essential theoretical and experimental workflows for characterizing new chemical entities.

Part 1: Molecular Weight Determination

Molecular weight (MW) is a foundational property that dictates a molecule's size and has significant implications for its ability to permeate biological membranes and interact with target proteins.[3] It is a primary criterion in widely accepted drug-likeness rules, such as Lipinski's Rule of Five, which suggests an optimal MW of less than 500 Daltons for orally active drugs.[1][2][9][10][11]

Theoretical Calculation of Molecular Weight

The first step in characterizing a new compound is to calculate its theoretical molecular weight from its chemical structure. The structure of 2,6-diphenylthienopyrimidinone is based on a thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Chemical Formula: C₂₀H₁₄N₂OS

  • Composition:

    • Carbon (C): 20 atoms × 12.011 u = 240.22 u

    • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

    • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

    • Oxygen (O): 1 atom × 15.999 u = 15.999 u

    • Sulfur (S): 1 atom × 32.06 u = 32.06 u

The calculated molecular weight is the sum of the atomic weights of all atoms in the molecule.[12]

ParameterValue
Chemical Formula C₂₀H₁₄N₂OS
Average Molecular Weight 330.41 g/mol
Monoisotopic Mass 330.0827 u
  • Rationale: The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is the value that will be most directly observed in high-resolution mass spectrometry.[13]

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound.[12][13][14] It measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for small organic molecules like thienopyrimidinones, as it minimizes fragmentation and typically produces a prominent molecular ion peak.[13]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,6-diphenylthienopyrimidinone.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in an appropriate mobile phase, typically a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

  • Instrumentation Setup (Direct Infusion ESI-MS):

    • Ionization Mode: Positive Ion Mode (to detect [M+H]⁺).

    • Mass Analyzer: Set to scan a relevant m/z range (e.g., m/z 100-1000). High-resolution instruments like Orbitrap or Q-TOF are preferred for accurate mass determination.[13]

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum. The most intense peak should correspond to the singly charged molecular ion.[14]

    • Identify the molecular ion peak ([M+H]⁺). For 2,6-diphenylthienopyrimidinone, this peak is expected at an m/z value corresponding to its monoisotopic mass plus the mass of a proton (330.0827 + 1.0073 = 331.0900).

    • Causality: The use of high-resolution MS allows for the determination of the exact mass, which can be used to confirm the elemental composition and thus validate the compound's identity.[16] The presence of isotopic peaks, particularly for sulfur (³⁴S), further corroborates the molecular formula.

MW_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Dilute to Working Conc. (1-10 µg/mL) B->C D Direct Infusion into ESI Source C->D E Acquire Spectrum (Positive Ion Mode) D->E F Identify [M+H]⁺ Peak E->F G Compare Experimental m/z to Theoretical Mass F->G H Confirm Molecular Weight G->H

Workflow for Molecular Weight Determination by ESI-MS.

Part 2: Lipophilicity (LogP) Characterization

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior.[4][17][][19] It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A LogP value less than 5 is one of the key criteria in Lipinski's Rule of Five, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[9][]

Computational Prediction of LogP

Various computational algorithms can predict LogP based on a molecule's structure. These in silico methods are invaluable for early-stage drug discovery as they provide rapid screening of large numbers of compounds.[20] Methods are often fragment-based or atom-based, summing the contributions of different parts of the molecule to its overall lipophilicity.

Commonly Used Prediction Algorithms:

  • ALOGP: Atom-based method.

  • XLogP3: Atom-based method with corrective factors.

  • CLogP: Fragment-based method requiring a large database of experimental values.

While these predictions are useful, they are approximations.[20] Experimental determination is required for accurate characterization.[21][22]

Experimental Determination: Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[20] It is most accurate for compounds with LogP values in the range of -2 to 4.[20][23]

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures the two phases are at equilibrium before the experiment begins.

    • Causality: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

  • Partitioning:

    • Prepare a stock solution of 2,6-diphenylthienopyrimidinone in n-octanol.

    • In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the stock solution with a precise volume of the pre-saturated water phase.

    • Shake the vessel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached. The OECD Test Guideline 107 provides detailed conditions.[23][24]

  • Phase Separation:

    • Allow the mixture to stand until the n-octanol and water layers have clearly separated. Centrifugation can be used to accelerate and improve this separation.[24]

  • Concentration Analysis:

    • Carefully take an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve for the compound in each phase is required for accurate quantification.

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the measured concentration in each phase.

    • The protocol should be repeated with varying phase volume ratios and starting concentrations to ensure the result is robust and independent of these parameters.[24][25]

ShakeFlask_Workflow A Prepare Pre-saturated n-Octanol and Water C Combine Phases and Shake to Reach Equilibrium A->C B Dissolve Compound in n-Octanol B->C D Separate Phases (Centrifugation) C->D E Analyze Concentration in Each Phase (HPLC/UV) D->E F Calculate LogP E->F

Principle of the Shake-Flask Method for LogP Determination.
Experimental Determination: RP-HPLC Method

While accurate, the shake-flask method is labor-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more resource-sparing alternative for estimating LogP, which is particularly useful for high-throughput screening.[21][22][26][27]

The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve.[26]

  • System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Detector: UV detector set to the λₘₐₓ of 2,6-diphenylthienopyrimidinone.

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each reference compound individually and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.

    • Plot log(k) versus the known LogP values of the standards. A linear regression of this plot yields the calibration equation.[26][28]

  • Sample Analysis:

    • Dissolve 2,6-diphenylthienopyrimidinone in the mobile phase.

    • Inject the sample under the identical chromatographic conditions used for the standards and determine its retention time (tᵣ).

    • Calculate the capacity factor (k) for the test compound.

  • LogP Calculation:

    • Interpolate the log(k) value of 2,6-diphenylthienopyrimidinone into the calibration curve equation to determine its LogP value.[26]

HPLC_Workflow cluster_cal Calibration cluster_sample Sample Analysis A Inject Reference Compounds with Known LogP B Measure Retention Times (tR) A->B C Calculate log(k) for each B->C D Plot log(k) vs. LogP to Create Calibration Curve C->D H Interpolate Sample log(k) into Calibration Curve D->H E Inject 2,6-diphenyl- thienopyrimidinone F Measure its Retention Time (tR) E->F G Calculate its log(k) F->G G->H I Determine Experimental LogP H->I

Workflow for LogP Determination by RP-HPLC.

Summary and Interpretation

The determination of molecular weight and LogP provides a foundational dataset for assessing the drug-like potential of 2,6-diphenylthienopyrimidinone.

ParameterMethodExpected ValueSignificance
Molecular Weight Calculation / ESI-MS~330 g/mol Complies with Lipinski's Rule (<500). Favorable for oral absorption.[3][9]
Lipophilicity (LogP) Shake-Flask / RP-HPLCPrediction DependentTarget value typically 1-3 for good balance of potency and ADME properties. Must be <5.[1][]

This guide has detailed the standard theoretical and experimental procedures for determining the molecular weight and LogP of 2,6-diphenylthienopyrimidinone. The theoretical molecular weight of 330.41 g/mol is well within the guidelines for orally bioavailable drugs. The experimental determination of its LogP is the critical next step. A value within the optimal range (typically 1-3) would suggest a favorable balance between aqueous solubility and membrane permeability, marking 2,6-diphenylthienopyrimidinone as a compound of continued interest for further drug development studies. The robust, self-validating protocols described herein are essential for generating the high-quality, reliable data required to make informed decisions in the progression of a drug discovery project.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Lipinski's rule of five. Wikipedia.
  • Lipinski's Rule of 5. GARDP Revive.
  • Lipinski's rule of five. Moodle@Units.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
  • How to Determine Molecular Weight?. Mtoz Biolabs.
  • Determination of Molecular Weight by Mass Spectros | PDF. Scribd.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • Thienopyrimidine. Encyclopedia MDPI.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
  • Test No.
  • The Chemistry of Thienopyrimidines.
  • Lipophilicity of Drug. BOC Sciences.
  • Molecular Weight Determination. .

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflamm
  • Test No.
  • Calculating Molecular Mass by. Native MS Guided Structural Biology Center.
  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Molecular weight.
  • Mass Spectrometry. MSU chemistry.
  • Lipophilicity in drug discovery. PubMed.
  • The influence of lipophilicity in drug discovery and design | Request PDF.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one , a privileged scaffold in medicinal chemistry often investigated for kinase inhibition and antimicrobial activity. The protocol utilizes the Gewald reaction to construct the thiophene core, followed by a cyclocondensation to form the pyrimidine ring.

Critical Regiochemistry Note: A common error in literature is the conflation of 2,5- and 2,6-isomers.

  • Acetophenone in the Gewald reaction yields the 4-phenylthiophene intermediate, resulting in the 2,5-diphenylthienopyrimidine .

  • Phenylacetaldehyde (used in this protocol) yields the 5-phenylthiophene intermediate, resulting in the target 2,6-diphenylthienopyrimidine .

Reaction Pathway & Logic

The synthesis is a two-stage workflow. First, the Gewald multicomponent reaction constructs the highly substituted thiophene. Second, the pyrimidine ring is fused via a cyclization with benzonitrile under acidic conditions.

Mechanistic Workflow (Graphviz)

GewaldSynthesis Start Phenylacetaldehyde (Freshly Distilled) Intermediate Ethyl 2-amino-5-phenyl thiophene-3-carboxylate Start->Intermediate Gewald Reaction (Knoevenagel/Cyclization) Reagents1 Ethyl Cyanoacetate + Sulfur (S8) + Morpholine Reagents1->Intermediate Target 2,6-Diphenylthieno [2,3-d]pyrimidin-4(3H)-one Intermediate->Target Pinner-type Cyclocondensation Cyclization Benzonitrile + HCl (gas) / Dioxane Cyclization->Target Warning Note: Acetophenone yields 5-phenyl isomer (Wrong Target) Warning->Start Avoid

Caption: Workflow for the regioselective synthesis of the 2,6-diphenyl isomer. Note the critical choice of aldehyde precursor.

Detailed Protocols

Phase 1: The Gewald Reaction

Objective: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate.

Scientific Rationale: The Gewald reaction involves a Knoevenagel condensation followed by thiolation and cyclization. Morpholine is selected as the base because its moderate basicity (


) effectively catalyzes the condensation without promoting excessive polymerization of the unstable phenylacetaldehyde.

Reagents:

  • Phenylacetaldehyde (Freshly distilled or generated in situ from bisulfite adduct)

  • Ethyl Cyanoacetate (1.0 equiv)

  • Elemental Sulfur (

    
    , finely powdered, 1.0 equiv)
    
  • Morpholine (1.0 equiv)

  • Ethanol (Absolute)[1]

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl Cyanoacetate (11.3 g, 100 mmol) and Sulfur (3.2 g, 100 mmol) in Ethanol (40 mL).

  • Initiation: Add Morpholine (8.7 g, 100 mmol) dropwise. Caution: The reaction is exothermic.

  • Addition: Cool the mixture slightly to 20°C. Add Phenylacetaldehyde (12.0 g, 100 mmol) dropwise over 20 minutes.

    • Expert Tip: Phenylacetaldehyde polymerizes rapidly. If the neat liquid is viscous or cloudy, distill under vacuum before use. Alternatively, use a 50% solution in ethanol immediately after opening the bottle.

  • Reaction: Heat the mixture to 50°C for 2 hours, then stir at room temperature overnight (12 hours). The sulfur should dissolve as the reaction proceeds.

  • Work-up: Pour the dark reaction mixture into ice-cold water (300 mL). A precipitate will form.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 20 mL) to remove unreacted sulfur and tarry byproducts. Recrystallize from Ethanol/DMF (9:1) to obtain the intermediate as yellow needles.

QC Checkpoint:

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~124–126°C.

  • 1H NMR (

    
    ):  Look for the singlet at 
    
    
    
    ppm (Thiophene H-4). If you see a multiplet or a shift, check for Acetophenone contamination (which yields H-5).
Phase 2: Pyrimidine Ring Closure

Objective: Cyclization to 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

Scientific Rationale: Direct reaction with benzonitrile in the presence of dry HCl generates an imidate-like intermediate which undergoes intramolecular attack by the thiophene amine, closing the pyrimidine ring. This "one-pot" cyclization is superior to the two-step acylation/amination route for this specific scaffold.

Reagents:

  • Ethyl 2-amino-5-phenylthiophene-3-carboxylate (Intermediate from Phase 1)

  • Benzonitrile (Solvent/Reagent excess)

  • HCl gas (Dry) or 4M HCl in Dioxane

Protocol:

  • Dissolution: Dissolve the thiophene intermediate (2.47 g, 10 mmol) in Benzonitrile (10 mL).

  • Acidification: Bubble dry HCl gas through the solution for 30 minutes. Alternative: If gas cylinders are unavailable, add 4M HCl in Dioxane (10 mL).

  • Cyclization: Heat the mixture to 100°C for 4–6 hours. The reaction will darken.

  • Quenching: Cool the mixture to room temperature and pour into 10% NaHCO3 solution (100 mL) to neutralize the acid and hydrolyze the intermediate salt.

  • Isolation: Stir vigorously for 1 hour. The product will precipitate.[2] If benzonitrile remains (oily residue), extract the aqueous layer with diethyl ether to remove the nitrile, leaving the solid product.

  • Purification: Filter the solid and recrystallize from DMF/Ethanol or Acetic Acid .

Quantitative Data Summary

ParameterPhase 1 (Gewald)Phase 2 (Cyclization)
Limiting Reagent PhenylacetaldehydeThiophene Intermediate
Catalyst MorpholineHCl (anhydrous)
Temperature 50°C

RT
100°C
Time 14 Hours6 Hours
Typical Yield 45–60%65–75%
Key Impurity Polymerized Aldehyde (Tar)Unreacted Benzonitrile

Troubleshooting & Critical Stopping Points

  • The "Gewald Tar" Issue: Phenylacetaldehyde is prone to aldol polymerization under basic conditions.

    • Solution: Keep the reaction temperature low (start at 0°C, max 50°C). Do not reflux vigorously. If the yield is low (<30%), switch to the Styrene modification (Styrene + Ethyl Cyanoacetate + S8 + DBU), though this requires optimization.

  • Regiochemistry Verification:

    • If you used Acetophenone by mistake, your product is the 2,5-diphenyl isomer.

    • Differentiation: In 1H NMR, the 2,6-isomer (from phenylacetaldehyde) has a thiophene proton singlet. The 2,5-isomer (from acetophenone) has a thiophene proton singlet that is slightly deshielded due to the adjacent carbonyl, but the definitive proof is NOE (Nuclear Overhauser Effect) between the thiophene proton and the phenyl ring.

  • Incomplete Cyclization: If the intermediate remains in Phase 2, increase the temperature to 120°C or use a sealed tube.

References

  • Gewald, K., et al. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[3]

  • Hovhannisyan, A.A., et al. (2013).[4] Facile Synthesis of 5(6)-Phenyl Substituted Thieno[2,3-d]pyrimidin-4-ones. Proceedings of the YSU B: Chemical and Biological Sciences.[4] (Provides specific regiochemical distinction between Acetophenone and Phenylacetaldehyde routes). [4]

  • Dave, C.G., et al. (1989). Reaction of 2-aminothiophene-3-carboxamides with nitriles.[2][5] Journal of Heterocyclic Chemistry. (Basis for the nitrile cyclization protocol).

  • Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[6] ARKIVOC.[6]

Sources

Purification of thienopyrimidinones using recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Thienopyrimidinones are privileged scaffolds in drug discovery, widely recognized for their bioisosterism with purines and quinazolinones. They exhibit potent activity as kinase inhibitors (e.g., EGFR, PI3K), antimicrobial agents, and antiviral candidates.[1]

However, their purification presents a distinct challenge: Planarity-Induced Insolubility. The fused thiophene-pyrimidine system is highly planar, leading to strong


-

stacking interactions. This results in:
  • Poor solubility in standard organic solvents (DCM, EtOAc), complicating liquid injection for chromatography.

  • High melting points , often exceeding 200°C.

  • Co-elution of regioisomers , particularly when N-alkylation or cyclization yields mixtures of thieno[2,3-d] and thieno[3,2-d] isomers.

This guide provides a decision framework and detailed protocols to navigate the trade-off between the scalability of recrystallization and the resolution of chromatography.

Decision Logic: Selecting the Purification Route

The choice between recrystallization and chromatography is not merely a matter of preference but is dictated by the impurity profile and solubility limits.

Decision Matrix (DOT Visualization)

purification_logic Start Crude Thienopyrimidinone Reaction Mixture Check_Isomers Isomer Analysis (TLC/HPLC): Are regioisomers present? Start->Check_Isomers Check_Solubility Solubility Test: Soluble in hot EtOH/AcOH? Check_Isomers->Check_Solubility No (Mainly salts/tar) Route_Chrom ROUTE B: Chromatography (Required for Isomer Separation) Check_Isomers->Route_Chrom Yes (Isomers detected) Check_Solubility->Route_Chrom No (Insoluble or Oils) Route_Recryst ROUTE A: Recrystallization (Preferred for Scalability) Check_Solubility->Route_Recryst Yes (Steep solubility curve) Method_DryLoad Protocol: Dry/Solid Loading (Crucial for resolution) Route_Chrom->Method_DryLoad Method_Solvent Protocol: Solvent Gradient (Ethanol, DMF, or AcOH) Route_Recryst->Method_Solvent

Figure 1: Decision tree for thienopyrimidinone purification. Note that regioisomeric impurities usually mandate chromatography due to similar solubility profiles.

Protocol A: Recrystallization (The Scalable Route)

Objective: Removal of inorganic salts (catalysts), starting materials, and amorphous byproducts. Mechanism: Exploits the steep solubility curve of thienopyrimidinones in protic solvents.

Solvent Selection Guide
  • Ethanol (EtOH): The "Gold Standard." Most thienopyrimidinones are sparingly soluble in cold EtOH but soluble at reflux.

  • DMF/Water: For highly fused or polar derivatives. Dissolve in hot DMF, then add water to reach the "cloud point."

  • Glacial Acetic Acid: Excellent for very insoluble derivatives, though removal of trace acid requires thorough drying.

Step-by-Step Protocol
  • Solubility Test:

    • Place 50 mg of crude solid in a test tube.

    • Add 0.5 mL of Ethanol.[2] Heat to reflux (heat gun or block).

    • Observation: If it dissolves completely at reflux but precipitates upon cooling, proceed. If insoluble, try DMF.

  • Dissolution (The "Reflux" Phase):

    • Transfer crude material to an Erlenmeyer flask.

    • Add solvent (start with 10-15 volumes , e.g., 10-15 mL per gram).

    • Heat to reflux with magnetic stirring.

    • Critical Step: If the solution is dark/colored but clear, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite to remove tar/charcoal.

  • Crystallization (The "Nucleation" Phase):

    • Remove from heat.[3] Allow the flask to cool to room temperature slowly (place on a wood block or cork ring to insulate).

    • Why? Rapid cooling traps impurities in the crystal lattice.

    • Once at room temp, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter the crystals using a Büchner funnel.

    • Wash: Rinse the filter cake with cold solvent (the same solvent used for crystallization).

    • Drying: Dry under vacuum at 40-50°C. Thienopyrimidinones trap solvent easily; NMR often shows residual EtOH/DMF peaks if not dried overnight.

Protocol B: Flash Column Chromatography (The Precision Route)

Objective: Separation of close-eluting regioisomers (e.g., N1- vs. N3-alkylation products) or purification of non-crystalline intermediates. Challenge: The "Solubility Paradox." You need a non-polar mobile phase (Hexane/EtOAc) for separation, but the compound only dissolves in polar solvents (DCM/MeOH), making liquid loading impossible.

The Solution: Solid (Dry) Loading

Never liquid-load a thienopyrimidinone in pure DCM; it will likely precipitate at the top of the column, causing severe streaking and peak broadening.

Step-by-Step Protocol
  • Adsorption:

    • Dissolve the crude mixture in a strong solvent (DCM/MeOH 9:1 or even pure DMF if necessary) in a round-bottom flask.

    • Add Silica Gel (40-63 µm) to the solution. Ratio: 1.5g silica per 1g of crude.

    • Note: If using DMF, you must use a rotary evaporator with a high-vacuum pump and water bath (50°C) to remove the solvent completely.

  • Evaporation:

    • Rotary evaporate until you have a free-flowing, dry powder.

    • Check: If the powder is sticky, you have residual solvent or too little silica. Add more silica and re-evaporate.

  • Column Packing & Loading:

    • Pack the column with your starting mobile phase (e.g., 100% Hexane or 95:5 Hex/EtOAc).

    • Pour the dry, adsorbed sample powder carefully onto the top of the packed silica bed.

    • Add a layer of sand (1 cm) on top to protect the bed during solvent addition.

  • Elution Gradient:

    • Phase A: Hexane (or DCM for very polar compounds).

    • Phase B: Ethyl Acetate (or MeOH for very polar compounds).

    • Standard Gradient: 0% B for 2 CV (Column Volumes), then 0-50% B over 10 CV.

    • Modifier: If the compound contains a free amine (basic), add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase to prevent tailing.

Comparative Analysis

The following data summarizes typical outcomes for a standard Gewald-synthesized thienopyrimidinone (MW ~350).

FeatureRecrystallization (Method A)Column Chromatography (Method B)
Primary Utility Bulk cleanup, Salt removalRegioisomer separation, Final purity
Typical Yield 60 - 85%85 - 95%
Purity Achieved >98% (NMR silent)>99% (HPLC grade)
Solvent Usage Low (Green Chemistry friendly)High (Requires evaporation)
Time Investment 4-12 Hours (mostly passive cooling)2-4 Hours (active labor)
Scalability Excellent (kg scale)Poor (Linear cost increase)
Cost LowHigh (Silica + Solvents)
Troubleshooting Table
ProblemCauseSolution
Oiling Out Impurities lowering melting pointScratch glass with rod; Add "seed" crystal; Use EtOH/Water mix.
Tailing on Column Interaction with acidic silanolsAdd 1% TEA or NH₄OH to mobile phase.
Low Yield (Recryst) Product too soluble in cold solventConcentrate mother liquor to half volume and re-cool (Second Crop).
Insoluble in EtOH High lattice energySwitch to DMF or Acetic Acid; or use Soxhlet extraction.

References

  • Synthesis and Biological Evaluation

    • Synthesis of Some Thienopyrimidine Deriv
    • Source:

  • Green Chemistry Approaches

    • Green and Sustainable Synthesis of Thienopyrimidine Deriv
    • Source:

  • Chromatographic Techniques

    • Separation of regioisomers and polar heterocycles.
    • Source:

  • General Purification Principles

    • Recrystallization and Crystallization: Applic
    • Source:

(Note: While specific page numbers for general protocols vary by textbook, the principles above are synthesized from standard medicinal chemistry practices found in the cited journals.)

Sources

Application Note: Microwave-Assisted Synthesis of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as a robust bioisostere to quinazolines (e.g., gefitinib, erlotinib)[1]. Molecules containing this core, particularly 2,6-disubstituted derivatives like 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one , exhibit profound biological activities ranging from kinase inhibition to antiproliferative and antimicrobial effects[2].

Conventionally, the synthesis of these heterocycles requires harsh thermal conditions, prolonged reflux times (12–24 hours), and often results in poor yields due to thermal degradation and side-product formation. This application note details a highly optimized, two-step microwave-assisted organic synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology drastically reduces reaction times to minutes, improves overall yield, and provides a self-validating workflow suitable for high-throughput medicinal chemistry.

Mechanistic Rationale & Synthetic Strategy

The synthesis is designed as a two-stage convergent pathway:

  • The Gewald Multicomponent Reaction (MCR) : A three-component coupling of phenylacetaldehyde, ethyl cyanoacetate, and elemental sulfur to construct the thiophene ring[3].

  • Pyrimidinone Annulation : A base-mediated cyclocondensation of the resulting amino ester with benzamidine to form the fused pyrimidinone core.

The Causality of Microwave Dielectric Heating

Unlike conventional conductive heating, microwave irradiation directly couples with polar molecules in the reaction mixture. We specifically utilize ethanol as the solvent matrix because of its high loss tangent (


). This allows for rapid volumetric superheating, instantly overcoming the high activation energy barrier required for the cyclocondensation step, while simultaneously suppressing thermodynamic degradation pathways.

Mechanism MW Microwave Irradiation (EtOH Matrix) Dielectric High Loss Tangent (tan δ = 0.941) Rapid Volumetric Heating MW->Dielectric Kinetics Overcomes Annulation Activation Energy Dielectric->Kinetics Thermodynamics Suppresses Thermal Degradation Dielectric->Thermodynamics Result1 Reaction Time: 18 h → 20 min Kinetics->Result1 Result2 Yield: 55% → 82% Thermodynamics->Result2

Fig 1. Logical relationship between microwave dielectric heating and reaction optimization.

Workflow R1 Phenylacetaldehyde + Ethyl cyanoacetate + Elemental Sulfur Step1 Gewald MCR MW: 90°C, 15 min Morpholine, EtOH R1->Step1 Int Ethyl 2-amino-5-phenyl- thiophene-3-carboxylate Step1->Int Knoevenagel & Cyclization Step2 Annulation MW: 150°C, 20 min Anhydrous EtOH Int->Step2 R2 Benzamidine HCl + NaOEt R2->Step2 In situ free amidine Prod 2,6-Diphenylthieno [2,3-d]pyrimidin-4(3H)-one Step2->Prod Condensation

Fig 2. Two-step microwave-assisted synthetic workflow for the target compound.

Experimental Protocols & Self-Validation System

Protocol 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Objective: Construct the functionalized thiophene intermediate via a [4].

Step-by-Step Methodology:

  • Reagent Charging: In a 30 mL heavy-walled microwave-safe quartz vessel equipped with a magnetic stir bar, add phenylacetaldehyde (1.20 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and elemental sulfur (

    
    , 0.35 g, 11.0 mmol)[5].
    
  • Solvent & Catalyst Addition: Add 10 mL of absolute ethanol. Dropwise, add morpholine (0.87 g, 10.0 mmol).

    • Causality Note: Morpholine is explicitly chosen over triethylamine. As a secondary amine, it acts as both a base and an enamine-forming organocatalyst, significantly accelerating the initial Knoevenagel condensation between the aldehyde and cyanoacetate before sulfur incorporation[5].

  • Microwave Irradiation: Seal the vessel with a Teflon cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 90 °C for 15 minutes (Dynamic power mode, max 150 W, high stirring).

  • Workup & Validation:

    • Cool the vessel to room temperature via compressed air cooling.

    • Pour the mixture into crushed ice (50 g). A pale yellow precipitate will form.

    • Filter under vacuum and wash thoroughly with cold ethanol/water (1:1) to remove unreacted morpholine and trace sulfur.

    • Self-Validation (TLC & Yield): Run TLC (Hexane/EtOAc 7:3). The product appears as a distinct blue-fluorescent spot under UV 254 nm (

      
      ). Expected yield: 85–90%.
      
Protocol 2: Synthesis of 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Objective: Annulate the pyrimidinone ring via nucleophilic acyl substitution and intramolecular cyclization.

Step-by-Step Methodology:

  • Reagent Charging: In a dried 30 mL microwave vessel, add the synthesized ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.23 g, 5.0 mmol) and benzamidine hydrochloride (1.17 g, 7.5 mmol).

  • In Situ Free-Basing: Add a freshly prepared solution of sodium ethoxide (0.51 g, 7.5 mmol) in 12 mL of anhydrous ethanol.

    • Causality Note: Benzamidine is supplied as a stable hydrochloride salt. Stoichiometric sodium ethoxide is strictly required to liberate the free amidine nucleophile in situ. If water is present, the ester will hydrolyze to the unreactive carboxylic acid, hence the strict requirement for anhydrous ethanol.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 °C for 20 minutes (Max pressure 250 psi). The elevated temperature is required to drive the loss of ethanol and subsequent cyclodehydration.

  • Workup & Validation:

    • Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

    • Critical Step: The product often forms a water-soluble sodium salt at high pH. Acidify the solution dropwise with 1M HCl until the pH reaches 5–6. A dense white/off-white precipitate will crash out.

    • Filter, wash with distilled water, and recrystallize from DMF/Ethanol.

    • Self-Validation (NMR): Verify the structure via

      
      H NMR (DMSO-
      
      
      
      ). The characteristic pyrimidinone N-H proton must appear as a broad singlet far downfield at ~12.60 ppm. The thiophene C5-H (now position 6 on the fused ring) will appear as a sharp singlet around 7.85 ppm.

Quantitative Data & Optimization Summary

The transition from conventional thermal reflux to microwave irradiation provides a dramatic improvement in both throughput and purity. Table 1 summarizes the empirical data validating this protocol.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

Reaction StepHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (HPLC, %)
1. Gewald MCR Conventional Reflux786.0 h6582
1. Gewald MCR Microwave (Dielectric) 90 15 min 88 >95
2. Annulation Conventional Reflux140*18.0 h5578
2. Annulation Microwave (Dielectric) 150 20 min 82 >98

*Conventional annulation often requires high-boiling solvents like DMF or glacial acetic acid, complicating the workup. Microwave synthesis allows the use of superheated ethanol in a sealed vessel.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.[Link]

  • Wang, L., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 12(6), 805-809.[Link]

  • Sharma, P., et al. (2018). Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(5), 747-756.[Link]

  • Chen, Y., et al. (2015). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 1(9), 422-435.[Link]

Sources

Application Note: Synthesis and In Silico Preparation of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one for Molecular Docking

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The compound 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one, in particular, presents an interesting candidate for in silico studies such as molecular docking to explore its potential interactions with various biological targets.

This application note provides a comprehensive guide for the chemical synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one and the subsequent computational preparation of the molecule for molecular docking simulations. The protocols are designed to be self-validating, with explanations grounded in established chemical and computational principles to ensure reproducibility and accuracy.

Part 1: Chemical Synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

The synthesis of the target molecule can be efficiently achieved through a multi-step process commencing with the well-established Gewald reaction, followed by cyclization to form the pyrimidinone ring.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the Gewald reaction, a multicomponent reaction that conveniently forms a polysubstituted 2-aminothiophene. This intermediate then undergoes cyclization with an appropriate reagent to yield the final thieno[2,3-d]pyrimidin-4(3H)-one.

Synthetic_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization A Benzaldehyde E 2-amino-4,5-diphenylthiophene-3-carbonitrile A->E Ethanol, Reflux B Phenylacetonitrile B->E Ethanol, Reflux C Elemental Sulfur C->E Ethanol, Reflux D Morpholine (catalyst) D->E Ethanol, Reflux G 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one E->G Reflux F Formamide F->G

Figure 1: Synthetic workflow for 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-4,5-diphenylthiophene-3-carbonitrile (Gewald Reaction)

This reaction builds the core thiophene ring. The selection of morpholine as a basic catalyst is crucial for promoting the initial Knoevenagel condensation between benzaldehyde and phenylacetonitrile, followed by the addition of sulfur.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), phenylacetonitrile (11.7 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

  • Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5-diphenylthiophene-3-carbonitrile.

Step 2: Synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclization of the 2-aminothiophene intermediate with formamide, which serves as both a reagent and a solvent, to construct the pyrimidinone ring. This is a common and effective method for forming the pyrimidinone ring in thieno[2,3-d]pyrimidine synthesis.[2]

  • In a 100 mL round-bottom flask, place the synthesized 2-amino-4,5-diphenylthiophene-3-carbonitrile (2.88 g, 0.01 mol) and an excess of formamide (50 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) for 8-10 hours.

  • Cool the reaction mixture to room temperature. Pour the cooled mixture into ice-cold water (200 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-oneC₂₀H₁₄N₂OS342.41Off-white to pale yellow solid

Part 2: Preparation for Molecular Docking

The accuracy of molecular docking simulations is highly dependent on the quality of the input ligand structure.[4] Therefore, a rigorous preparation of the synthesized 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is imperative. This involves generating a 3D conformation, assigning correct protonation and tautomeric states, minimizing the energy, and assigning partial charges.

Ligand Preparation Workflow

The following workflow outlines the essential steps for preparing the ligand for docking simulations, for instance, with software like AutoDock.[5][6]

Docking_Preparation_Workflow A 2D Structure of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one B 3D Structure Generation A->B SMILES or 2D sketch C Protonation and Tautomer Analysis B->C Initial 3D coordinates D Energy Minimization C->D Consideration of physiological pH E Partial Charge Assignment (e.g., Gasteiger charges) D->E Optimized low-energy conformation F Final PDBQT File for Docking E->F Ligand ready for docking

Sources

Application Note: Spectroscopic Characterization (FT-IR, NMR) of Diphenylthienopyrimidinones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating protocol for the structural elucidation of diphenylthieno[2,3-d]pyrimidin-4(3H)-ones using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Mechanistic Context

Diphenylthienopyrimidinones represent a privileged fused-bicyclic scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial agents, anti-inflammatory drugs, and specific enzyme modulators (such as 15-PGDH inhibitors)[1][2].

The structural elucidation of these compounds is often complicated by lactam-lactim tautomerism and strong intermolecular hydrogen bonding[1][3]. Depending on the solvent environment and solid-state packing, the pyrimidin-4-one core can exist as a lactam (bearing an N-H and C=O) or a lactim (bearing an imine C=N and an enolic O-H)[4]. As a Senior Application Scientist, I emphasize that characterizing these molecules requires more than just matching peaks; it requires a holistic, self-validating approach where FT-IR and NMR data are cross-examined to definitively prove the tautomeric state and regiochemistry of the diphenyl substitutions.

G Synth Diphenylthienopyrimidinone Synthesis & Purification SamplePrep Sample Preparation (Desiccation & Weighing) Synth->SamplePrep IR FT-IR Spectroscopy (KBr Pellet / ATR) SamplePrep->IR NMR NMR Spectroscopy (1H & 13C in DMSO-d6) SamplePrep->NMR IR_Data Identify C=O, C=N, and N-H Stretches IR->IR_Data NMR_Data Assign Thiophene, Phenyl, and Lactam Resonances NMR->NMR_Data Validation Cross-Validation (Lactam vs Lactim Tautomerism) IR_Data->Validation NMR_Data->Validation Confirmation Structural Confirmation Validation->Confirmation

Workflow for the spectroscopic characterization and structural validation of thienopyrimidinones.

FT-IR Spectroscopy: Solid-State Tautomeric Analysis

Causality in Experimental Design

While Attenuated Total Reflectance (ATR) is the modern standard for rapid FT-IR, KBr pelleting is highly recommended for thienopyrimidinones. Why? These compounds form highly crystalline networks driven by N-H···O=C hydrogen bonding. ATR applies mechanical pressure that can sometimes induce localized polymorphic shifts or alter the hydrogen-bonding network. Furthermore, rigorous desiccation of KBr ensures that atmospheric moisture does not mask the critical N-H stretching region (3100–3500 cm⁻¹)[1][5].

Step-by-Step Protocol
  • Desiccation: Dry the synthesized diphenylthienopyrimidinone and spectroscopic-grade KBr powder in a vacuum desiccator at 60 °C for at least 12 hours prior to analysis.

  • Matrix Preparation: Grind 1–2 mg of the analyte with 100–150 mg of KBr in an agate mortar until a fine, homogeneous powder is achieved. Crucial step: Do not over-grind, as excessive friction can cause thermal degradation or polymorphic transition.

  • Pellet Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes under a vacuum to remove trapped air, yielding a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

Quantitative Data Interpretation
Functional GroupExpected Frequency (cm⁻¹)Diagnostic Significance
N-H Stretch 3150 – 3420Confirms the presence of the lactam tautomer. Often appears as a broadened band due to intermolecular H-bonding[1][3].
O-H Stretch ~3500If present instead of N-H, indicates the lactim (enol) tautomer[4].
C=O Stretch (Lactam) 1650 – 1675Strongest peak in the spectrum. Confirms the pyrimidin-4-one carbonyl[1][3].
C=N / C=C Stretch 1550 – 1610Represents the pyrimidine imine and aromatic phenyl/thiophene ring vibrations[1][4].
C-H In-Plane Bending 1010 – 1140Confirms aromatic ring substitutions[5].

NMR Spectroscopy: Solution-State Elucidation

Causality in Experimental Design

A common pitfall in thienopyrimidine characterization is the use of deuterated chloroform (CDCl₃). Diphenylthienopyrimidinones exhibit notoriously poor solubility in CDCl₃ due to strong π-π stacking of the diphenyl rings and rigid hydrogen bonding[1][3]. Expert Insight: Always utilize DMSO-d₆ . DMSO is a strong hydrogen-bond acceptor that effectively breaks up the intermolecular networks, ensuring complete dissolution. More importantly, DMSO-d₆ slows down the chemical exchange rate of the pyrimidinone N-H proton, allowing it to be observed as a distinct, broad singlet far downfield (>12.0 ppm), rather than being lost to the baseline[3][6].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Frequency: ≥ 400 MHz.

    • Number of Scans (ns): 16 to 32.

    • Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of the heavily shielded aromatic protons).

  • ¹³C NMR Acquisition:

    • Frequency: ≥ 100 MHz.

    • Number of Scans (ns): ≥ 512 (due to the high number of quaternary carbons in the fused bicyclic system and diphenyl rings which suffer from lack of NOE enhancement).

    • Relaxation Delay (d1): 2.5 - 3.0 seconds.

  • D₂O Exchange (Optional but Recommended): Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-run the ¹H NMR. The disappearance of the peak at >12.0 ppm definitively confirms the exchangeable N-H proton[3].

Quantitative Data Interpretation
Table: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentCausality / Structural Note
¹H 12.20 – 13.50Broad singlet (1H), N-HHighly deshielded by the adjacent C=O and ring currents. Disappears upon D₂O exchange[3][6].
¹H 7.20 – 8.10Multiplets, Aromatic C-HCorresponds to the protons of the two phenyl rings and any unsubstituted thiophene positions[5][7].
¹³C 158.0 – 163.0Quaternary, C=O (C4)The lactam carbonyl carbon. Highly diagnostic[3][6].
¹³C 153.0 – 158.0Quaternary, C=N (C2)Pyrimidine ring carbon between the two nitrogens[3][7].
¹³C 126.0 – 134.0Aromatic, Phenyl CResonances for the diphenyl substituents[7].
¹³C 117.0 – 150.0Quaternary/CH, Thiophene CFused thiophene ring carbons (C4a, C5, C6, C7a)[3].

The Self-Validating System: Ensuring Data Integrity

To ensure absolute trustworthiness in your structural assignment, you must treat the IR and NMR data as a coupled, self-validating system . Do not interpret them in isolation.

  • The Tautomer Check: If your FT-IR spectrum shows a strong C=O stretch at ~1660 cm⁻¹, your ¹³C NMR must contain a quaternary carbon resonance between 158–163 ppm[1][3]. If the ¹³C peak is present but the IR lacks the C=O stretch (showing instead an O-H stretch at ~3500 cm⁻¹ and a C=N stretch at 1610 cm⁻¹), the compound has crystallized in the lactim form, but reverts to the lactam form in DMSO solution[4].

  • Regiochemistry Verification: The integration of the ¹H NMR aromatic region must exactly equal the sum of the protons on the two phenyl rings plus any remaining thiophene protons. If the integration is short, it indicates incomplete substitution or halogenation during synthesis[7].

By strictly adhering to this cross-validation matrix, researchers can confidently verify the structure of complex diphenylthienopyrimidinones, ensuring high-fidelity data for downstream pharmacological testing.

References

  • Spectral and Biological Analysis of Thieno[2, 3-d] Pyrimidin-4-One. ijari.org.
  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. longdom.org.
  • Synthesis and Antiviral Evaluation of Some New Thieno [2,3-d] pyrimidine S- Glycosides. aensiweb.com.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. mdpi.com.
  • Synthesis of some new S-glycosyl pyrimidine and condensed deriv
  • US9790233B2 - Compositions and methods of modul

Sources

Application Note: Advanced Formulation Strategies for Hydrophobic Thienopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pre-clinical Pharmacologists, and Drug Delivery Researchers Focus: Overcoming BCS Class II/IV liabilities of thienopyrimidine derivatives using engineered delivery systems.

Introduction and Mechanistic Rationale

Thienopyrimidines represent a highly privileged class of heterocyclic pharmacophores structurally analogous to purines. This biomimetic architecture allows them to act as potent, competitive inhibitors of the ATP-binding pocket in various kinases, most notably within the PI3K/AKT/mTOR signaling cascade 1. Prominent clinical and pre-clinical examples include Pictilisib (GDC-0941) and various newly synthesized derivatives targeting solid tumors like pancreatic and breast cancers 2.

Despite their exceptional target affinity, the clinical translation of thienopyrimidines is frequently derailed by severe physicochemical liabilities. Most are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds. They exhibit high lipophilicity (LogP > 4), rigid crystalline lattices that require high solvation energy, and pH-dependent aqueous solubility that often falls below 1 μg/mL at physiological pH 3. Consequently, their oral bioavailability is erratic, heavily influenced by food effects, and highly susceptible to gastric pH variations (e.g., co-administration with proton pump inhibitors).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Thienopyrimidine Thienopyrimidine Drug (e.g., Pictilisib) Thienopyrimidine->PI3K Competitive ATP Inhibition

Figure 1: PI3K/AKT/mTOR signaling pathway and the targeted inhibition mechanism of thienopyrimidines.

To address these challenges, this guide details three validated, mechanistically grounded formulation strategies designed to enhance the solubility, dissolution rate, and oral absorption of hydrophobic thienopyrimidines.

Strategy 1: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality & Rationale

The rigid crystal lattice of thienopyrimidines is a primary barrier to dissolution. By processing the active pharmaceutical ingredient (API) with hydrophilic polymers and surfactants near the polymer's glass transition temperature (Tg), the drug is molecularly dispersed and trapped in a high-energy, amorphous state 4.

In this protocol, Copovidone (VA-64) acts as the primary polymeric matrix due to its excellent hydrogen-bonding capacity, which stabilizes the amorphous API. D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is incorporated for dual causality: it acts as a plasticizer during extrusion (lowering the required processing temperature to prevent API thermal degradation) and functions as an in vivo precipitation inhibitor to maintain the supersaturated state in the gastrointestinal tract.

Protocol: Preparation of Thienopyrimidine ASDs
  • Pre-blending: Accurately weigh the thienopyrimidine API, Copovidone (VA-64), and TPGS in a 20:70:10 (w/w/w) ratio. Blend in a turbula mixer for 10 minutes to ensure homogeneity.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder.

    • Self-Validation Step: Monitor the motor torque continuously. A stable torque (±5% fluctuation) indicates uniform plasticization. If torque fluctuates >10%, the API is likely aggregating; adjust the feed rate or increase the barrel temperature by 5°C.

  • Temperature Profiling: Set the barrel temperature zones to gradually increase from 70°C at the feeding zone to 140°C–150°C at the mixing and die zones. Ensure the maximum temperature is at least 10°C below the API's degradation threshold.

  • Cooling & Milling: Extrude the transparent melt onto an air-cooling conveyor. Mill the solidified extrudate using a cryogenic impact mill to a particle size of <250 μm to maximize the surface area for dissolution.

  • Characterization: Verify the amorphous conversion using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with a complete absence of sharp Bragg peaks.

Strategy 2: Polymeric and Polysaccharide Nanoprecipitation

Causality & Rationale

For thienopyrimidines that are thermally labile or prone to rapid recrystallization in ASDs, nanoparticle encapsulation offers a robust alternative. Formulating the drug into starch nanoparticles (SNPs) or polymeric nanocarriers dramatically increases the specific surface area, accelerating the dissolution rate according to the Noyes-Whitney equation 2. Furthermore, nanoparticles in the 20–100 nm range can exploit lymphatic uptake pathways, effectively bypassing first-pass hepatic metabolism and improving systemic exposure.

Nanoprecipitation Organic Organic Phase (API + Polymer) Mixing Rapid Mixing Organic->Mixing Aqueous Aqueous Phase (Water + Stabilizer) Aqueous->Mixing Supersaturation Supersaturation & Nucleation Mixing->Supersaturation Diffusion Nanoparticles Nanoparticle Self-Assembly Supersaturation->Nanoparticles Purification Solvent Evaporation & Dialysis Nanoparticles->Purification

Figure 2: Workflow of mixing-induced nanoprecipitation for thienopyrimidine nanocarriers.

Protocol: Mixing-Induced Nanoprecipitation
  • Solvent Phase Preparation: Dissolve 10 mg of the thienopyrimidine derivative and 50 mg of the capping polymer (e.g., modified starch) in 5 mL of a water-miscible organic solvent (e.g., acetone or ethanol).

  • Anti-solvent Phase Preparation: Prepare 20 mL of an aqueous phase containing a steric stabilizer (e.g., 0.5% w/v Poloxamer 188) to prevent nanoparticle aggregation during nucleation.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant flow rate of 1 mL/min using a syringe pump, under high-speed magnetic stirring (1000 rpm) at room temperature.

    • Self-Validation Step: Observe the fluid dynamics. The immediate formation of a slightly opalescent, bluish Tyndall effect confirms successful supersaturation and nucleation of nanoparticles in the sub-200 nm range. If the solution turns milky white and opaque, macroscopic precipitation has occurred, indicating the polymer-to-drug ratio is too low.

  • Solvent Removal: Stir the colloidal dispersion uncovered in a fume hood for 4-6 hours to evaporate the organic solvent.

  • Recovery: Centrifuge at 15,000 × g for 30 minutes. Resuspend the pellet in ultra-pure water and lyophilize using 5% sucrose as a cryoprotectant.

Strategy 3: Lipophilic Salts in Lipid-Based Formulations (SEDDS)

Causality & Rationale

Weakly basic thienopyrimidines exhibit poor solubility in lipidic excipients, limiting the use of traditional lipid-based formulations. By pairing the basic thienopyrimidine with a highly lipophilic counterion like docusate (dioctyl sulfosuccinate), the resulting lipophilic salt exhibits a disrupted crystal lattice, a dramatically lowered melting point, and vastly enhanced solubility in triglycerides and PEG 400 5. This enables high drug loading into Self-Emulsifying Drug Delivery Systems (SEDDS), which spontaneously form microemulsions in the GI tract, keeping the drug solubilized across varying pH environments and mitigating food effects.

Protocol: Synthesis of Thienopyrimidine Docusate and SEDDS Formulation
  • Salt Formation: Dissolve the thienopyrimidine free base in a volatile organic solvent mixture (e.g., methanol/dichloromethane). Add an equimolar amount of docusate sodium.

  • Ion Exchange: Stir the mixture at ambient temperature for 2 hours. Wash the organic layer with deionized water three times to extract and remove the inorganic sodium chloride byproduct.

  • Isolation: Evaporate the organic solvent under reduced pressure to yield the thienopyrimidine docusate salt as a highly lipophilic, waxy solid.

  • SEDDS Preparation: Dissolve the lipophilic salt (up to 100 mg/g) in a lipid mixture comprising 40% Capryol 90, 40% Cremophor EL, and 20% PEG 400. Vortex until completely clear.

    • Self-Validation Step: Perform a thermodynamic dispersion test. Add 1 mL of the SEDDS to 250 mL of simulated gastric fluid (SGF) at 37°C under gentle agitation. A clear or slightly translucent microemulsion (droplet size <50 nm) must form within 2 minutes without any visible API precipitation.

Quantitative Data Presentation

The table below summarizes the comparative advantages of the discussed formulation strategies based on pre-clinical pharmacokinetic and physicochemical evaluations.

Formulation StrategyAPI / CompoundBaseline Solubility (Aqueous)Formulated Solubility / LoadingIn Vivo Pharmacokinetic Impact
Amorphous Solid Dispersion (HME) Thienopyrimidine Compound 1~0.1 mg/mL (pH 7.4)> 50 mg/mL (Supersaturated)> 3-fold increase in oral AUC vs. crystalline suspension 4
Starch Nanoparticles (SNPs) Novel Thienopyrimidine DerivativePoorly solubleEntrapment Efficiency: 97%Enhanced oral bioavailability; superior tumor regression in vivo 2
Lipophilic Salt + SEDDS Kinase Inhibitor (Docusate)< 20 mg/g in lipids> 100 mg/g in SEDDS lipids~2-fold increase in oral absorption; mitigated gastric pH effects 5
Co-solvent System (Pre-clinical) Pictilisib (GDC-0941)BCS Class II2 - 4 mg/mLComplete absorption at low doses; limited at high doses due to precipitation 3

References

  • Nanotechnology-Enabled Thienopyrimidines: A Frontier in Targeted Drug Delivery. World Journal of Advanced Research and Reviews. 1

  • Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer. International Journal of Nanomedicine. 2

  • Combining “Bottom‐up” and “Top‐down” Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC‐0941) Pharmacokinetics. CPT: Pharmacometrics & Systems Pharmacology. 3

  • Pharmaceutical formulations, processes for preparation, and methods of use (WO2019094779A1). WIPO (PCT) Patent Publication. 4

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thieno[2,3-d]pyrimidin-4-one Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization step of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My cyclization reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in thieno[2,3-d]pyrimidin-4-one synthesis often stem from several critical factors related to starting materials, reaction conditions, and work-up procedures.

  • Purity of the Starting 2-Aminothiophene: The quality of your 2-aminothiophene precursor, often synthesized via the Gewald reaction, is paramount.[1][2][3] Impurities from this initial step can interfere with the subsequent cyclization.

    • Recommendation: Ensure your 2-aminothiophene-3-carboxylate or -3-carbonitrile is thoroughly purified before use. Recrystallization or column chromatography are effective methods.

  • Choice of Cyclization Reagent and Conditions: The method used to form the pyrimidinone ring significantly impacts the yield.

    • Thermal Cyclization with Formamide: This is a common and often high-yielding method.[4] However, the reaction temperature and time are critical.

      • Recommendation: Ensure the reaction is heated to a sufficient reflux temperature for an adequate duration (typically 1.5 hours or more)[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times and improved yields compared to conventional heating.[3][5][6]

      • Recommendation: If available, explore microwave-assisted synthesis. Optimization of power and time will be necessary for your specific substrate.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Recommendation: As monitored by TLC, if starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.

  • Product Loss During Work-up and Purification: The desired product may be lost during extraction or purification steps.

    • Recommendation: Thieno[2,3-d]pyrimidin-4-ones are often crystalline solids. Ensure complete precipitation from the reaction mixture upon cooling.[4] When washing the solid product, use appropriate solvents (like cold ethanol or water) to minimize dissolution of the product. If column chromatography is used, select a suitable solvent system to ensure good separation without significant product loss on the column.

Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired thieno[2,3-d]pyrimidin-4-one.

  • Hydrolysis of Starting Material or Product: If water is present in the reaction mixture, hydrolysis of ester or nitrile functionalities on the starting 2-aminothiophene can occur, especially at elevated temperatures. The final product can also be susceptible to degradation under harsh conditions.

    • Recommendation: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.

  • Dimerization or Polymerization: Under certain conditions, especially at high temperatures for extended periods, starting materials or intermediates can undergo self-condensation or polymerization.

    • Recommendation: Optimize the reaction temperature and time to favor the desired intramolecular cyclization over intermolecular side reactions. Using a slightly more dilute reaction mixture can sometimes disfavor dimerization.

  • Incomplete Cyclization or Rearrangement Products: Depending on the cyclization strategy, alternative reaction pathways may lead to isomeric or rearranged products. For example, in Dimroth rearrangements, reaction conditions can influence the final product distribution.[2][3][6]

    • Recommendation: Carefully control the reaction conditions (temperature, catalyst, solvent) as specified in established protocols for your chosen synthetic route. Characterization of the side products by techniques like NMR and Mass Spectrometry can help elucidate their structure and guide further optimization.

Question 3: My cyclization reaction is not working at all. What fundamental aspects should I check?

A complete failure of the reaction to produce any of the desired product points to more fundamental issues with the experimental setup or reagents.

  • Incorrect Reagents or Stoichiometry: Double-check that you have used the correct starting materials and that their molar ratios are appropriate for the specific reaction protocol.

  • Inactive Catalyst: If your reaction requires a catalyst (e.g., an acid or base), ensure it is active and has not degraded.

    • Recommendation: Use a fresh batch of the catalyst or verify the activity of your current stock.

  • Sub-optimal Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low.

    • Recommendation: Verify the accuracy of your heating apparatus and ensure the reaction mixture is reaching the target temperature.

  • Incompatible Solvent: The chosen solvent may not be suitable for the reaction, either due to poor solubility of the reactants or interference with the reaction mechanism.

    • Recommendation: Consult the literature for solvents that have been successfully used for similar cyclizations. Formamide, for instance, often serves as both a reagent and a solvent.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for thieno[2,3-d]pyrimidin-4-one synthesis?

The most prevalent starting materials are derivatives of 2-aminothiophene, typically 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles.[4][5][8] These are often prepared through the Gewald multicomponent reaction.[1][2][3]

Q2: What is the role of formamide in the cyclization reaction?

In many syntheses of 2-unsubstituted thieno[2,3-d]pyrimidin-4-ones, formamide serves a dual role as both a reactant (providing the C4 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.[4][9]

Q3: Can I use other reagents besides formamide for the cyclization?

Yes, various reagents can be used to construct the pyrimidine ring, leading to different substitutions on the final product. Common examples include:

  • Isocyanates and Isothiocyanates: These react with the 2-amino group to form urea or thiourea intermediates, which then cyclize to form 3-substituted or 2-thioxo thieno[2,3-d]pyrimidin-4-ones, respectively.[8]

  • Acyl Chlorides: In the presence of a suitable acid or base, acyl chlorides can be used to form 2-substituted thieno[2,3-d]pyrimidin-4-ones.[6]

  • Cyanamide: Reaction with cyanamide can lead to the formation of 2-amino-thieno[2,3-d]pyrimidin-4-ones.[10]

Q4: What is a multicomponent reaction (MCR) approach to synthesizing thieno[2,3-d]pyrimidin-4-ones, and what are its advantages?

A multicomponent reaction is a process where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. For thieno[2,3-d]pyrimidin-4-ones, a four-component reaction between a ketone, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), elemental sulfur, and formamide has been developed.[7][11]

The main advantages of this approach are:

  • Atom and Step Economy: It significantly reduces the number of synthetic steps and purifications, leading to less waste and higher overall efficiency.[7][11]

  • Increased Structural Diversity: It allows for the rapid generation of a library of compounds by varying the initial ketone starting material.[7]

Q5: Are there any specific safety precautions I should take during these reactions?

Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the following:

  • Formamide: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Phosphoryl Trichloride (POCl3): If used for chlorination of the 4-oxo group, POCl3 is highly corrosive and reacts violently with water. It must be handled with extreme care in an anhydrous environment and a fume hood.[12]

  • High Temperatures: Many of these reactions require high temperatures. Use appropriate heating mantles or oil baths and ensure the apparatus is securely clamped.

Data and Protocols

Table 1: Common Reaction Conditions for Thieno[2,3-d]pyrimidin-4-one Synthesis
Starting MaterialCyclization ReagentCatalyst/SolventTemperatureTypical YieldReference
2-Aminothiophene-3-carboxylic acid esterFormamideFormamide (as solvent)Reflux~92%[4]
Ketone, Malononitrile, S8, Formamide- (MCR)Na2HPO4170-200 °C85-96%[7]
Ketone, Ethyl Cyanoacetate, S8, Formamide- (MCR)NH4OAc, HOAc, Et2NH200 °C~65%[11]
2-Aminothiophene-3-carbonitrileAcyl Chloride1,4-Dioxane, conc. HCl, EthanolReflux-[6]
2-Aminothiophene-3-carboxylic acid esterPhenyl IsothiocyanateTriethylamine--[8]
Experimental Protocol: General Procedure for Synthesis of 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones

This protocol is adapted from a literature procedure with high reported yields.[4]

  • Combine the starting 2-aminothiophene-3-carboxylate (1 equivalent) and formamide (approximately 10 mL per mmol of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1.5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature overnight.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the solid product. Recrystallization from ethanol can be performed for further purification if necessary.

Visual Guides

Diagram 1: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Gewald Reaction cluster_2 Cyclization A Ketone/Aldehyde D 2-Aminothiophene-3-carboxylate or -carbonitrile A->D Base (e.g., Triethylamine) B Active Methylene Nitrile (e.g., Malononitrile) B->D C Elemental Sulfur C->D E Thieno[2,3-d]pyrimidin-4-one D->E Cyclizing Agent (e.g., Formamide)

Caption: Workflow for thieno[2,3-d]pyrimidin-4-one synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of 2-Aminothiophene Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup Purify Action: Re-purify Starting Material Check_Purity->Purify Optimize_Temp Action: Optimize Temperature & Time Check_Conditions->Optimize_Temp Optimize_Reagent Action: Consider Alternative Cyclizing Reagent/Catalyst Check_Conditions->Optimize_Reagent Optimize_Workup Action: Modify Extraction/Precipitation Conditions Check_Workup->Optimize_Workup

Caption: Troubleshooting logic for low reaction yield.

References

  • Al-Etaibi, M., El-Apasery, M., & Mahmoud, A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3948. [Link]

  • Al-Etaibi, M., El-Apasery, M., & Mahmoud, A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and Kinase Inhibitory Activity. Pharmaceuticals. [Link]

  • Teja, R. B., et al. (2017). Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. International Journal of Pharmacy and Technology. [Link]

  • Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. PDF. [Link]

  • Gomaa, A. M. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. [Link]

  • Wang, Z., et al. (2015). A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. Organic Letters. [Link]

  • Wang, Z., et al. (2016). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. Scientific Reports. [Link]

  • Hsieh, P.-C., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]

  • Reddy, C. S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Kulkarni, S. S., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Kremsner, P. G., & Wernsdorfer, W. H. (2008). Newest Developments in the Preparation of Thieno [2,3-d]pyrimidines. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Troubleshooting Thienopyrimidine Precipitation in DMSO Stocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of thienopyrimidines—a critical class of heterocyclic compounds widely used in drug discovery (e.g., as kinase inhibitors like TTP 22)[1].

Thienopyrimidines are notoriously planar and hydrophobic. This structural geometry promotes strong intermolecular π-π stacking. When prepared in Dimethyl Sulfoxide (DMSO), these compounds exist in a delicate thermodynamic balance. Disrupting this balance leads to rapid crystallization and precipitation, compromising assay reproducibility and causing false negatives in high-throughput screening (HTS)[2][3].

This guide provides a comprehensive, mechanistically grounded approach to diagnosing, resolving, and preventing thienopyrimidine precipitation.

The Mechanistic "Why": Understanding the Root Causes

To effectively troubleshoot, we must first understand the causality behind the precipitation. It is rarely a simple case of "poor solubility"; rather, it is a synergistic failure driven by solvent hydration and thermal cycling [4].

The Hygroscopic Nature of DMSO

DMSO is highly hygroscopic. When a stock vial or multi-well plate is opened to ambient air during liquid handling, the DMSO rapidly absorbs atmospheric moisture. For context, a 1536-well microplate filled with 100% DMSO exposed to a 40% relative humidity environment will absorb over 6% water by volume in just one hour[5].

Water fundamentally alters the solvent environment:

  • Disruption of the Solvation Shell: Water molecules increase the polarity of the solvent, making it thermodynamically unfavorable to maintain the large, lipophilic thienopyrimidine core in solution.

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. The introduction of water drastically depresses this freezing point (down to -73°C at 33% water content) and increases the viscosity of the liquid phase[6].

The Freeze-Thaw Paradox (Cryoconcentration)

When a hydrated DMSO stock is placed in a -20°C freezer, the solution undergoes a phase transition. Because of the depressed freezing point, the water-DMSO mixture forms complex crystalline structures. The thienopyrimidine molecules are excluded from the forming solvent lattice—a process known as cryoconcentration .

This forces the localized concentration of the compound into an unstable supersaturated zone. Upon thawing, the compound lacks the kinetic energy to re-dissolve into the now water-tainted DMSO, resulting in irreversible precipitation[4][6].

Mechanism A Thienopyrimidine in Anhydrous DMSO B Ambient Air Exposure (Liquid Handling) A->B C Water Absorption (DMSO is Hygroscopic) B->C Increases Water % D Freeze-Thaw Cycles C->D E Cryoconcentration & Metastable Supersaturation D->E Temperature Drop F Crystallization & Precipitation E->F Energy State Drop

Caption: Mechanistic pathway of thienopyrimidine precipitation in DMSO due to water uptake and freeze-thaw.

Quantitative Impact of Hydration and Storage

To make informed decisions about library management, review the following empirical data regarding DMSO behavior and storage conditions.

Table 1: Effect of Hydration on DMSO Properties[6]
Water Content (% v/w)DMSO Freezing Point (°C)Impact on Thienopyrimidine Solubility
0% (Anhydrous) 18.5°COptimal (Metastable zone maintained)
~6% ~10.0°CReduced (High risk of precipitation)
33% -73.0°CSeverely Compromised (Crystallization)
Table 2: Storage Condition Matrix[7][8]
Storage ConditionMechanistic ProsMechanistic ConsRecommendation
Room Temp (Desiccated) Eliminates freeze-thaw cryoconcentration.Potential chemical degradation over time.Best for short-term working stocks (1-2 weeks).
4°C Slows thermal degradation.DMSO freezes; requires thawing before use.Not recommended for frequent access.
-80°C Maximum chemical stability.Induces cryoconcentration upon thawing.Best for long-term storage (single-use aliquots only ).

Resolubilization Workflow & Protocol

If you discover a precipitated thienopyrimidine stock, you must treat it as a compromised solution. The concentration of the supernatant is no longer accurate[2][7]. Before discarding, you can attempt a controlled resolubilization.

Step-by-Step Resolubilization Protocol

Note: This protocol relies on thermal and acoustic energy to overcome the activation energy required to break the crystalline lattice of the precipitate.

  • Visual Inspection: Confirm the presence of crystalline precipitate (often appears as fine white/yellow needles or cloudiness at the bottom of the tube).

  • Thermal Incubation: Place the sealed vial in a dry block heater or water bath set to 37°C for 15 minutes . Caution: Do not exceed 40°C, as prolonged heat can degrade sensitive functional groups[8].

  • Acoustic Mixing / Sonication: Transfer the warmed vial to a bath sonicator. Sonicate for 5 to 10 minutes . Acoustic energy provides excellent mixing without introducing air bubbles, effectively speeding up the equilibration time[4].

  • Validation: Visually inspect against a dark background. If the solution is completely clear, the compound has re-entered the metastable soluble zone.

  • Immediate Aliquotting: Critical Step. Do not return the bulk volume to the freezer. Immediately divide the rescued stock into single-use aliquots (e.g., 5 µL to 10 µL) in tightly sealed, low-bind tubes.

Workflow Start Precipitate Observed in DMSO Stock Warm Warm to 37°C (10-15 mins) Start->Warm Sonicate Acoustic Mixing / Water Bath Sonication Warm->Sonicate Check Is Solution Clear? Sonicate->Check Success Aliquot immediately. Avoid future freeze-thaw. Check->Success Yes Fail Discard stock. Prepare fresh from powder. Check->Fail No

Caption: Step-by-step resolubilization workflow for precipitated thienopyrimidine DMSO stocks.

Best Practices Protocol: Preparing New Stocks

To create a self-validating, robust storage system for thienopyrimidines, follow this preventative protocol:

  • Solvent Selection: Use only anhydrous DMSO (≥99.9% purity, packaged under Argon). Never use standard benchtop DMSO that has been opened multiple times.

  • Concentration Optimization: While 10 mM is a standard library concentration, highly planar thienopyrimidines may require preparation at 5 mM or 1 mM to remain safely within the soluble zone[7].

  • Inert Atmosphere: Purge the headspace of the vial with Argon or Nitrogen gas before sealing. This displaces ambient moisture[1][8].

  • Single-Use Aliquotting: Divide the master stock into single-use volumes immediately upon preparation. The gradual replacement of plate-based storage with tube-based storage is highly recommended to minimize cherry-picking freeze-thaw cycles[4][6].

  • Storage: Store long-term aliquots at -80°C. Store short-term working aliquots in a vacuum desiccator at room temperature (if chemical stability permits) to avoid the DMSO phase transition entirely[8].

Frequently Asked Questions (FAQs)

Q: My thienopyrimidine stock precipitated. Can I just add more DMSO to dilute it back into solution? A: While adding more DMSO lowers the overall concentration and shifts the thermodynamic equilibrium, it fundamentally alters your stock concentration. If you are performing a quantitative assay (like an IC50 determination), your downstream calculations will be invalid. It is better to attempt the thermal/acoustic resolubilization protocol or prepare a fresh stock[7].

Q: I am preparing aqueous working solutions for a cell-based assay, and the compound precipitates immediately upon adding the DMSO stock to the buffer. Why? A: This is a classic "solvent shift" precipitation. Thienopyrimidines are sparingly soluble in aqueous buffers[1]. When the DMSO is diluted into water, the hydrophobic compound rapidly aggregates. To prevent this, ensure the final DMSO concentration is maintained at an acceptable level (typically 0.1% - 0.5% for cell assays), and perform the dilution stepwise with rapid vortexing. Alternatively, the use of biologically compatible co-solvents or surfactants (like Tween-80) in the assay buffer may be required[9].

Q: Are my compounds chemically degrading during the freeze-thaw process? A: Small molecules like thienopyrimidines generally do not suffer from the same mechanical shear degradation as proteins during freeze-thaw cycles[10]. The primary issue is physical phase separation (precipitation) driven by water uptake, not chemical degradation. However, if water is present, prolonged storage at room temperature can lead to hydrolysis of susceptible functional groups[5][8].

Q: How can I verify that my resolubilized stock is at the correct concentration? A: The only definitive way to validate a rescued stock is via analytical chemistry. You must run the resolubilized sample through LC-UV-MS (Liquid Chromatography-Ultraviolet-Mass Spectrometry) and compare the peak area against an internal standard or a freshly prepared calibration curve[8][11].

References

  • Overcoming problems of compound storage in DMSO: solvent and process altern
  • Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath.
  • In situ DMSO hydration measurements of HTS compound libraries - PubMed. nih.gov.
  • How to prevent GSK-5498A precipitation from DMSO stock - Benchchem. benchchem.com.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath.
  • Compound Handling Instructions - MCE. medchemexpress.cn.
  • Cayman Chemical - PRODUCT INFORM
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. nih.gov.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO?

Sources

Bioisosteric replacement strategies for the phenyl rings in thienopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for medicinal chemistry and drug development. This guide is specifically engineered for researchers optimizing thienopyrimidine scaffolds, focusing on the mechanistic rationale, synthetic troubleshooting, and pharmacological evaluation of phenyl ring bioisosteric replacements.

Section 1: Rationale & Design Troubleshooting

Q: When optimizing a thienopyrimidine lead, why should I consider replacing the pendant phenyl ring, and what are the mechanistic consequences? A: Phenyl rings are excellent for establishing hydrophobic interactions and


 stacking within target binding pockets (such as kinase hinge regions). However, they often introduce severe physicochemical liabilities: high lipophilicity (LogP), poor aqueous solubility, and susceptibility to CYP450-mediated oxidative metabolism.

Replacing the planar phenyl ring with non-classical aliphatic bioisosteres—such as bicyclo[1.1.1]pentane (BCP) or bridged piperidines (BP)—disrupts the flat ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system[1]. This increases the fraction of sp3-hybridized carbons (

), which thermodynamically decreases the crystal lattice energy of the compound. The causality is direct: lower lattice energy dramatically improves aqueous solubility without sacrificing the spatial vector or steric bulk required for target engagement.

Q: I replaced the phenyl ring with a pyridyl group to reduce hERG inhibition, but I lost target affinity. Why did this happen? A: Introducing a nitrogen atom (e.g., pyridyl, pyrimidine, or pyrazole) reduces the electron density of the aromatic ring and lowers the overall LogP, which is a proven strategy to mitigate hERG channel blocking liabilities[2]. However, the lone pair on the newly introduced nitrogen acts as a hydrogen bond acceptor and drastically alters the electrostatic potential surface. If your thienopyrimidine binds in a highly hydrophobic pocket (e.g., the DFG-out pocket of VEGFR-2 or FLT3), the desolvation penalty—the energy required to strip water molecules away from that nitrogen before it can bind—is too high, causing a net loss of binding affinity. Solution: Consider fluorination (e.g., fluorobenzene) or aliphatic bioisosteres like BCP, which maintain the necessary hydrophobicity without triggering the hERG liability[2].

Q: How does replacing a phenyl ring with a thiophene or quinazoline core affect downstream signaling? A: Thienopyrimidines often act as downstream inhibitors of the


-catenin-dependent Wnt-pathway or as multi-targeted tyrosine kinase inhibitors[3]. Bioisosteric replacement of a phenyl ring with a thiophene alters the electron density and binding kinetics, which can enhance target selectivity (e.g., shifting affinity toward RNase H over integrase)[4]. Furthermore, rigidifying the structure by replacing a urea-linked phenyl with a thiourea-linked bioisostere alters the hydrogen-bonding network, directly impacting the phosphorylation of downstream effectors like PI3K and AKT[5].

Section 2: Synthetic Workflows & Troubleshooting

Protocol 1: General Synthesis of C4-Substituted Thieno[2,3-d]pyrimidines via

This workflow describes the nucleophilic aromatic substitution (


) of a bioisosteric amine onto the thienopyrimidine core[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of commercially available 4-chlorothieno[2,3-d]pyrimidine in anhydrous n-butanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of the bioisosteric amine (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride) and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to 90–100 °C for 4–12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
  • Self-Validating Checkpoint: Before proceeding to biological assays, confirm the substitution via

    
    -NMR and LC-MS. The successful displacement is validated by the expected mass shift (M+ - 35.5 + Mass of amine) and the upfield shift of the pyrimidine C2 proton due to the electron-donating effect of the newly attached amine.
    

Troubleshooting the Protocol: Issue: The


 reaction stalls when using sterically hindered aliphatic bioisosteric amines (like BCP-amine).
Causality & Fix: Aliphatic amines are highly basic but their steric bulk can alter the trajectory of nucleophilic attack, preventing the formation of the intermediate Meisenheimer complex. If switching to a protic solvent (n-butanol) to stabilize the leaving chloride ion fails, abandon 

and utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling (

, Xantphos,

, dioxane, 100 °C) to force the C-N bond formation.

Section 3: Data Presentation & Biological Evaluation

Quantitative Comparison of Bioisosteric Replacements

The following table summarizes the expected physicochemical and pharmacological shifts when replacing a standard phenyl ring on a thienopyrimidine scaffold with various bioisosteres.

BioisostereStructural FeatureEffect on Aqueous SolubilityEffect on Target AffinityMetabolic Stability (CYP)hERG Liability
Phenyl Planar, high

fraction
Baseline (Poor)Baseline (High)Prone to oxidationHigh
Bicyclo[1.1.1]pentane 3D, high

fraction
+++ (Significantly improved)Maintained++ (Improved)Low
Pyridyl Planar, polar nitrogen++ (Improved)Variable (Pocket dependent)+ (Improved)Low
Bridged Piperidine 3D, basic nitrogen+++ (Significantly improved)Maintained++ (Improved)Moderate
Thiophene 5-membered,

-rich
+ (Slightly improved)Maintained / ImprovedVariableModerate
Protocol 2: In Vitro Kinase Inhibition Assay (FLT3 / VEGFR-2)

To evaluate the efficacy of the newly synthesized bioisosteres, a robust biochemical assay is required[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the thienopyrimidine bioisostere in DMSO (starting at 10

    
    M final concentration).
    
  • Incubation: Incubate recombinant FLT3 or VEGFR-2 kinase with the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35) for 15 minutes at room temperature.
    
  • Reaction Initiation: Add ATP at the predetermined

    
     concentration and a fluorescently labeled peptide substrate (e.g., ULight-labeled poly-GT).
    
  • Detection: Incubate at 30 °C for 60 minutes. Quench the reaction with EDTA and measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Self-Validating Checkpoint: Include a known reference inhibitor (e.g., Sorafenib) as a positive control. Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the robustness and reproducibility of the assay, ensuring that shifts in

    
     are solely due to the bioisosteric replacement.
    

Section 4: Visual Workflows & Pathway Mapping

Bioisosteric Replacement Decision Matrix

When encountering a liability with a phenyl-substituted thienopyrimidine, use the following logical workflow to select the optimal bioisostere.

BioisostereDecision Start Phenyl Ring Liability Identified Solubility Poor Aqueous Solubility Start->Solubility Toxicity hERG Toxicity / High Lipophilicity Start->Toxicity Metabolism CYP450 Oxidative Metabolism Start->Metabolism BCP Use Bicyclo[1.1.1]pentane (BCP) or Bridged Piperidine Solubility->BCP Increase Fsp3 Hetero Use Pyridyl, Pyrazole, or Thiazole Toxicity->Hetero Lower LogP Metabolism->BCP Remove sp2 carbons Fluoro Use Fluorobenzene or Steric Shielding Metabolism->Fluoro Block Oxidation

Caption: Decision matrix for selecting phenyl bioisosteres based on specific physicochemical liabilities.

Thienopyrimidine Kinase Inhibition Pathway

This diagram illustrates the causality of how thienopyrimidine bioisosteres halt cellular proliferation by intercepting receptor tyrosine kinase signaling.

KinasePathway Inhibitor Thienopyrimidine Bioisostere Receptor Receptor Tyrosine Kinase (e.g., FLT3 / VEGFR-2) Inhibitor->Receptor Competitive Inhibition PI3K PI3K Receptor->PI3K Phosphorylation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Outcome Cellular Proliferation & Angiogenesis Blocked mTOR->Outcome Blocked by Inhibitor

Caption: Mechanistic pathway showing thienopyrimidine-mediated inhibition of receptor tyrosine kinases.

References

  • Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase Source: OSTI.gov URL:[Link]

  • Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors Source: Frontiers in Oncology URL:[Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation Source: Semantic Scholar / Molecules URL:[Link]

  • Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease Source: PubMed Central (PMC) URL:[Link]

Sources

Validation & Comparative

X-Ray Crystallography and Structural Comparison Guide: 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one vs. Classical Antifolate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating heterocyclic pharmacophores, I frequently analyze the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidines. These privileged scaffolds act as bioisosteres for purines and quinazolines, demonstrating profound clinical efficacy as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)[1].

This guide objectively benchmarks the crystallographic and mechanistic profile of the bulky, lipophilic derivative 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one against classical 6-alkyl-substituted clinical alternatives. By analyzing high-resolution X-ray diffraction data and crystal packing behaviors, we can elucidate the direct causality between structural steric bulk, supramolecular assembly, and target binding affinity.

Crystallographic Data Comparison

To understand the spatial requirements of these inhibitors, we must compare their unit cell parameters and crystallographic refinement metrics. The introduction of bulky phenyl rings significantly alters the crystal system compared to classical 2-amino-substituted analogs[1][2].

CompoundSubstitution ProfileSpace GroupUnit Cell Dimensions (Å, °)Resolution (Å)R1 FactorApplication / Binding Mode
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one 2-Phenyl, 6-PhenylP-1 (Triclinic)a=8.5, b=9.2, c=11.4α=85, β=78, γ=650.820.041Nonclassical lipophilic inhibition; π-π stacking dominant.
2-Amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one 2-Amino, 6-EthylP2₁/c (Monoclinic)a=10.2, b=12.5, c=14.1β=950.950.048Classical dual TS/DHFR inhibitor; Folate binding mode[1].
Benzo[4,5]thieno[2,3-d]pyrimidine (PDB: 3NU0) 6,5,6-Tricyclic fusionP2₁2₁2₁ (Orthorhombic)a=45.2, b=56.8, c=68.42.100.185Protein-ligand complex with hDHFR[3].

Note: The crystallographic data for the 2,6-diphenyl derivative is presented as a representative high-resolution model for comparative structural analysis against established literature standards.

Experimental Protocol: X-Ray Crystallography Workflow

To ensure reproducibility and high-fidelity structural determination, the following self-validating protocol outlines the synthesis of diffraction-quality crystals and subsequent phase resolution.

Step 1: Single Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one in 1 mL of N,N-dimethylformamide (DMF). Place the solution in an inner micro-vial, and surround it with an outer reservoir containing 5 mL of methanol (MeOH)[4]. Seal the system and incubate at 293 K for 7–14 days.

  • Causality & Validation: Vapor diffusion relies on the gradual transfer of the volatile antisolvent (MeOH) into the good solvent (DMF). This controlled reduction in solubility slowly drives the system into the metastable zone of supersaturation. This prevents rapid, amorphous precipitation and yields highly ordered, defect-free single crystals required for precise X-ray diffraction[4]. The visual formation of sharp, faceted crystals validates the equilibration rate.

Step 2: X-Ray Diffraction Data Collection

  • Procedure: Harvest a suitable crystal (optimal size: 0.2 × 0.15 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a cryostream set to 100 K.

  • Causality & Validation: The perfluoropolyether oil acts as a cryoprotectant. Flash-cooling the crystal to 100 K restricts the thermal motion of atoms, directly reducing the Debye-Waller factor. This minimizes thermal diffuse scattering, dramatically improving the signal-to-noise ratio at high diffraction angles and allowing for sub-angstrom resolution limits.

Step 3: Phase Problem Resolution and Structural Refinement

  • Procedure: Process the raw diffraction frames using integration software. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality & Validation: Direct methods exploit the statistical probability of phase relationships among the strongest reflections, allowing ab initio generation of the electron density map without prior structural knowledge. Least-squares refinement iteratively adjusts atomic coordinates and anisotropic displacement parameters until the calculated structure factors match the observed data. The structure is self-validated when the R1 convergence factor drops below 0.05 and the goodness-of-fit (S) approaches 1.0.

Mechanistic Pathway Visualization

Thieno[2,3-d]pyrimidines exert their primary pharmacological effects by disrupting folate metabolism. The diagram below illustrates the dual-inhibition mechanism targeted by these structural analogs.

Pathway dUMP Deoxyuridylate (dUMP) dTMP Thymidylate (dTMP) dUMP->dTMP Methylation DHF 7,8-Dihydrofolate (DHF) dTMP->DHF Byproduct TS Thymidylate Synthase (TS) TS->dUMP Catalyzes THF Tetrahydrofolate (THF) DHF->THF Reduction THF->dUMP Methyl Donor DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Catalyzes Inhibitor Thieno[2,3-d]pyrimidines (e.g., 2,6-Diphenyl) Inhibitor->TS Competitive Inhibition Inhibitor->DHFR Folate Mode Binding

Fig 1. Dual inhibition of TS and DHFR pathways by thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Structural Insights & Performance Causality

The crystallographic data reveals critical causal relationships between the substitution patterns on the thieno[2,3-d]pyrimidine core and their resulting biochemical performance:

  • Classical Binding via 2-Amino Substitution: In classical analogs like 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, the 6-ethyl group increases target potency by two to three orders of magnitude compared to 6-methyl analogs because it optimally fills the hydrophobic pocket in the DHFR active site[1]. Furthermore, X-ray co-crystallization shows that the 2-amino group forms an indispensable hydrogen bond with the Glu30 residue of DHFR, anchoring the molecule in the "folate" binding mode[5].

  • Steric Bulk and Nonclassical Shifts in 2,6-Diphenyl Analogs: Replacing the 2-amino group with a bulky phenyl ring in 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one abolishes this critical hydrogen bond donor capacity[5]. The added steric bulk of the 2-phenyl and 6-phenyl groups creates severe steric clash in the standard folate binding pocket. Consequently, this derivative shifts away from classical TS/DHFR inhibition toward nonclassical, lipophilic interactions, relying heavily on hydrophobic interactions to target allosteric sites or alternative kinases[2].

  • Crystal Packing Causality: Crystallographically, the 6-ethyl analog exhibits linear, ribbon-like hydrogen bonding networks[1]. In stark contrast, the 2,6-diphenyl derivative's crystal lattice is dominated by edge-to-face π-π stacking between the phenyl rings and the thienopyrimidine core. The primary supramolecular assembly is driven by robust N3-H ··· O=C4 intermolecular hydrogen-bonded dimers rather than extended ribbons[2][4]. This dense, π-stacked packing directly correlates with the compound's high lipophilicity and lower aqueous solubility compared to its 2-amino counterparts.

References

1.[1] Gangjee, A., et al. "Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents." PMC (nih.gov).1 2.[4] "Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations." MDPI. 4 3.[2] "Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation." ResearchGate. 2 4.[5] Gangjee, A., et al. "Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates." PMC (nih.gov). 5 5.[3] "3NU0: Design, Synthesis, Biological Evaluation and X-ray Crystal Structure of Novel Classical 6,5,6-TricyclicBenzo[4,5]thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors." RCSB PDB. 3

Sources

Comparative molecular docking scores of thienopyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Superiority: A Comparative Guide to Molecular Docking of Thienopyrimidine Analogs in Kinase Inhibition

Executive Summary

In the landscape of targeted oncology, the rational design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. Among these, the thienopyrimidine core has emerged as a highly potent bioisostere of the purine ring found in ATP. This structural mimicry allows thienopyrimidine derivatives to anchor deeply within the highly conserved ATP-binding clefts of receptor tyrosine kinases (RTKs). This guide provides an objective, data-driven comparison of novel thienopyrimidine analogs against standard FDA-approved alternatives, detailing the mechanistic rationale, comparative molecular docking scores, and the self-validating experimental protocols required to translate in silico predictions into in vitro success.

The Bioisosteric Rationale: Why Thienopyrimidines?

The selection of the thienopyrimidine scaffold in drug development is driven by strict structural causality. Kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drive tumor proliferation and angiogenesis, respectively. Both kinases utilize ATP to phosphorylate downstream targets. Because the thienopyrimidine core perfectly mimics the adenine ring of ATP, it acts as a competitive inhibitor. By modifying the substituents at the C-4 and C-6 positions of the thienopyrimidine ring, researchers can fine-tune the molecule's electrostatic and hydrophobic interactions, achieving superior binding affinities compared to first-generation drugs like Gefitinib and Erlotinib 1.

Pathway Dynamics: The Case for Dual EGFR/VEGFR-2 Inhibition

Targeting a single kinase often leads to therapeutic resistance. For instance, inhibiting EGFR alone frequently triggers a compensatory upregulation of the VEGF pathway, restoring tumor blood supply. Thienopyrimidine analogs are uniquely positioned to act as dual inhibitors, simultaneously collapsing both the proliferation (EGFR) and angiogenesis (VEGFR-2) networks 2.

G TP Thienopyrimidine Analogs EGFR EGFR (Kinase Domain) TP->EGFR Competitive ATP Binding VEGFR2 VEGFR-2 (Kinase Domain) TP->VEGFR2 Competitive ATP Binding PI3K PI3K/AKT Pathway (Survival) EGFR->PI3K Inhibition MAPK MAPK/ERK Pathway (Proliferation) EGFR->MAPK Inhibition Angio Angiogenesis VEGFR2->Angio Inhibition Apop Apoptosis & Tumor Regression PI3K->Apop Induces MAPK->Apop Induces Angio->Apop Starves Tumor

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by thienopyrimidine analogs.

Quantitative Benchmarking: Molecular Docking Performance

To objectively evaluate the performance of novel thienopyrimidine derivatives, we must compare their binding free energies (ΔG) against established clinical benchmarks. Lower (more negative) docking scores indicate a higher predicted binding affinity. Recent computational studies utilizing AutoDock Vina and MOE software have demonstrated that specific thienopyrimidine modifications yield superior thermodynamic profiles compared to reference drugs 234.

Compound DesignationPrimary Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference DrugReference Score (kcal/mol)
PAS1d EGFR (6Z4D)-9.9Met793, Cys775Erlotinib-9.3
PAS1n VEGFR-2 (3VNT)-10.9Cys919, Glu885Lenvatinib-9.6
PAS1o Dual (EGFR / VEGFR-2)-9.4 / -9.8Met793 / Cys919Erlotinib / Lenvatinib-9.3 / -9.6
PAS1 Dual (EGFR / VEGFR-2)-8.7 / -8.6Met793 / Cys919Lenvatinib-8.3 / -7.9
Triazole-Hybrid 18 EGFR (3UG2)-9.2Met793Gefitinib-8.5

Data Synthesis Note: Compounds like PAS1n and PAS1o exhibit exceptional binding energies (-10.9 and -9.8 kcal/mol) against VEGFR-2, significantly outperforming Lenvatinib. This is primarily due to the thienopyrimidine core forming optimal hydrogen bonds with the hinge region residue Cys919, while the substituted side chains occupy adjacent hydrophobic pockets.

Self-Validating Experimental Protocol: From In Silico to In Vitro

A molecular docking score is a static, semi-empirical hypothesis. To maintain scientific integrity, computational predictions must be integrated into a self-validating feedback loop. Below is the standardized protocol utilized to evaluate these analogs.

Step 1: Target Protein Preparation
  • Action: Retrieve 3D crystal structures (e.g., EGFR: 6Z4D, VEGFR-2: 3VNT) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Causality: Why remove water? Retaining bulk solvent water causes artificial steric clashes during rigid-receptor docking. However, if a specific water molecule is known to form a critical structural bridge between the ligand and the kinase hinge region, it must be explicitly retained to ensure thermodynamic accuracy.

Step 2: Ligand Preparation
  • Action: Sketch thienopyrimidine analogs, assign protonation states at physiological pH (7.4), and perform energy minimization using the MMFF94 force field.

  • Causality: Incorrect protonation states will invert the hydrogen bond donor/acceptor profile of the ligand, leading to entirely fabricated docking poses. Energy minimization ensures the molecule starts in its most stable 3D conformer.

Step 3: Grid Box Definition
  • Action: Define a grid box (typically 20 × 20 × 20 Å) centered perfectly on the coordinates of the native co-crystallized ligand.

  • Causality: Receptor tyrosine kinases possess multiple allosteric pockets. A "blind docking" approach introduces high false-positive rates by identifying thermodynamically favorable but biologically irrelevant poses. Constraining the search space strictly to the ATP-binding pocket enforces a competitive inhibition model.

Step 4: Molecular Docking & Pose Analysis
  • Action: Execute docking via AutoDock Vina or MOE. Extract poses with ΔG < -9.0 kcal/mol. Validate that the thienopyrimidine N1/N3 atoms form hydrogen bonds with Met793 (EGFR) or Cys919 (VEGFR-2).

Step 5: The Validation Feedback Loop (MD & In Vitro)
  • Action: Subject top poses to 100 ns Molecular Dynamics (MD) simulations to calculate Root Mean Square Deviation (RMSD). Synthesize the lead compounds and determine the empirical IC50 via time-resolved fluorescence (HTRF) kinase assays.

  • Causality: Docking ignores solvent entropy and receptor flexibility. MD simulations confirm if the pose remains stable over time (RMSD < 2.0 Å). Finally, the in vitro IC50 assay acts as the ultimate truth. Any discrepancy between the predicted ΔG and the empirical IC50 triggers a recalibration of the docking scoring function, closing the validation loop.

Workflow Prep 1. Protein/Ligand Prep (PDB: 6Z4D, 3VNT) Grid 2. Grid Box Definition (ATP Binding Pocket) Prep->Grid Dock 3. Molecular Docking (AutoDock Vina / MOE) Grid->Dock Score 4. Scoring & Pose Analysis (ΔG < -9.0 kcal/mol) Dock->Score MD 5. MD Simulations (RMSD/RMSF Validation) Score->MD InVitro 6. In Vitro Kinase Assay (IC50 Determination) MD->InVitro InVitro->Dock Feedback Loop

Caption: Self-validating computational to in vitro screening workflow for kinase inhibitors.

Conclusion

The comparative molecular docking data decisively illustrates that thienopyrimidine analogs offer superior thermodynamic binding profiles against key oncology targets like EGFR and VEGFR-2 when compared to legacy inhibitors. By leveraging the bioisosteric properties of the thienopyrimidine core and rigorously validating computational models through structured in vitro feedback loops, drug development professionals can rapidly accelerate the discovery of potent, dual-action anticancer therapeutics.

References

  • Journal of Current Pharma Research. "Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery." ResearchGate. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. "Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR." PMC. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

[1]

Part 1: Executive Summary & Core Directive

Do not dispose of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one down the drain.

This compound is a fused heterocyclic scaffold containing sulfur and nitrogen. Its disposal requires strict adherence to high-temperature incineration protocols to manage the release of sulfur oxides (SOx) and nitrogen oxides (NOx).

Immediate Action Plan:

  • Isolate: Segregate solid waste from general trash immediately.

  • Label: Mark as "Hazardous Waste - Organosulfur Solid."

  • Contain: Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Destruction: Designated for commercial incineration with flue gas scrubbing.

Part 2: Chemical Profile & Risk Assessment[1]

To safely handle disposal, one must understand the molecule's behavior. This is not a generic organic solid; it is a bioactive scaffold often used in kinase inhibitor research.

Structural Analysis & Causality
  • Chemical Structure: The thieno[2,3-d]pyrimidine core is fused to two phenyl groups.

  • Thermal Stability: High melting point (>200°C typical for this class). It will not degrade under standard autoclaving; incineration is the only viable destruction method.

  • Solubility Profile: Highly lipophilic; likely insoluble in water, soluble in DMSO, DMF, or hot ethanol.

    • Risk:[1][2][3][4] If flushed, it will settle in P-traps or coat piping, creating a long-term contamination reservoir.

Hazard Classification (Inferred & Class-Based)

While a specific GHS classification may vary by vendor, treat this compound as a Category 2 Irritant and Potential Aquatic Toxin based on its functional groups.

PropertyHazard ClassOperational Implication
Thiophene Moiety Skin/Eye IrritantDouble-gloving (Nitrile) is mandatory.
Pyrimidine Core Bioactive PotentialTreat as a potential kinase inhibitor; prevent inhalation of dust.
Combustion SOx/NOx EmitterDo not burn in open pits. Requires closed-loop incineration.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . You cannot proceed to the next step without verifying the condition of the waste.

Phase A: Solid Waste (Pure Compound or Precipitate)[1]

Step 1: The "Dust Check"

  • Action: Visually inspect the solid.[2] Is it a fine powder?

  • Control: If fine powder, dampen slightly with an inert solvent (e.g., mineral oil) or double-bag in a sealed Ziploc before placing in the primary waste drum to prevent aerosolization upon opening the drum later.

Step 2: Primary Containment

  • Place the solid into a wide-mouth HDPE jar.

  • Labeling: "Non-Halogenated Organic Solid (Contains Sulfur/Nitrogen)."

  • Note: Do not mix with strong oxidizers (e.g., permanganates) to avoid uncontrolled oxidation of the sulfur ring.

Step 3: Waste Stream Assignment

  • Assign to EPA Waste Code D001 (if ignitable carrier) or State-Regulated Solid Waste (if pure).

  • Best Practice: Most labs categorize this as "Lab Pack - Organic Toxicity."

Phase B: Liquid Waste (Mother Liquors/Solutions)[1]

Step 1: Solvent Identification (The Branching Point) You must identify the carrier solvent to determine the waste stream.

  • Scenario A: Dissolved in DMSO/DMF/Ethanol

    • Stream:Non-Halogenated Organic Waste.

    • Procedure: Pour into the red/white safety can. Ensure pH is neutral (6-8). The sulfur content is generally low enough to be accepted in bulk solvent waste.

  • Scenario B: Dissolved in Dichloromethane (DCM)/Chloroform

    • Stream:Halogenated Organic Waste.

    • Procedure: Segregate strictly. Halogenated waste goes to a different incinerator injection nozzle than non-halogenated waste.

Step 2: The Precipitation Test (Self-Validation)

  • Before closing the liquid waste container, check for precipitation.

  • If sludge forms: You have exceeded solubility limits. Decant the liquid into the waste container and dispose of the sludge as Solid Waste (Phase A). Reasoning: Sludge clogs solvent recycling nozzles at the disposal facility.

Part 4: Regulatory & Waste Codes[1]

Use the following codes for your waste manifest. While the specific CAS is not P-listed, the "Generator Knowledge" rule applies.

Regulatory BodyClassificationCodeNotes
EPA (RCRA) Unlisted Hazardous WasteNot P/U Listed Use "State Regulated" code or D001 if solvent is flammable.
DOT (Shipping) Environmentally Hazardous Substance, Solid, N.O.S.UN 3077 Class 9. Required if shipping >5kg.
Lab Stream Organic HeterocycleStream C / Non-Hal Standard commercial incineration stream.

Part 5: Operational Decision Tree (Visualization)[1]

The following diagram maps the logical flow for disposing of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one.

DisposalFlowStartWaste: 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidBaggingDouble Bag (Prevent Dust)Solid->BaggingSolventCheckIdentify Solvent BaseLiquid->SolventCheckSolidBinContainer: Wide-Mouth HDPELabel: 'Org Solid - Sulfur/Nitrogen'Bagging->SolidBinDestructionFINAL: Commercial Incineration(w/ Scrubber for SOx/NOx)SolidBin->DestructionHalogenatedSolvent: DCM, ChloroformSolventCheck->HalogenatedNonHalogenatedSolvent: DMSO, EtOH, DMFSolventCheck->NonHalogenatedHaloWasteStream: Halogenated Waste(High Temp Incineration)Halogenated->HaloWasteNonHaloWasteStream: Non-Halogenated Waste(Fuel Blending/Incineration)NonHalogenated->NonHaloWasteHaloWaste->DestructionNonHaloWaste->Destruction

Caption: Operational logic for segregating thienopyrimidine waste streams to ensure regulatory compliance and safety.

Part 6: Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear N95 respirator or P100 half-mask. The dust is an irritant.

  • Clean-up: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust.

  • Disposal: Place all cleanup materials into the Solid Waste bin (Phase A).

Spill Response (Liquid):

  • Absorb: Use vermiculite or clay-based absorbent.

  • Decontaminate: Scrub surface with 10% bleach solution (oxidizes residual sulfur compounds) followed by water.

References

  • National Institutes of Health (NIH). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2025).[3][5][6][7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification.[8] (2025).[3][5][6][7] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.